4-(5-Bromofuran-2-yl)oxane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-(5-bromofuran-2-yl)oxane |
InChI |
InChI=1S/C9H11BrO2/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-2,7H,3-6H2 |
InChI Key |
XRCSWFMPUHEVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(O2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Proposed Synthesis and Characterization of 4-(5-Bromofuran-2-yl)oxane
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-(5-Bromofuran-2-yl)oxane, systematically named 4-(5-Bromofuran-2-yl)tetrahydropyran, is not documented in readily available chemical literature or databases as of the time of this writing. This guide, therefore, presents a scientifically grounded, hypothetical framework for its synthesis, purification, and characterization. The methodologies described are based on established and well-documented organic chemistry principles and reactions of similar molecular scaffolds. All protocols are intended for qualified laboratory personnel and should be adapted and optimized as required.
Introduction and Rationale
The confluence of a halogenated furan ring and a saturated oxane (tetrahydropyran) moiety in the target molecule, 4-(5-Bromofuran-2-yl)oxane, presents an intriguing scaffold for chemical exploration. The furan ring is a common motif in numerous natural products and pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions.[1] The bromo-substituent offers a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries.[2][3] The tetrahydropyran ring, a prevalent structure in many bioactive molecules, including pyranose sugars, often imparts favorable pharmacokinetic properties such as increased solubility and metabolic stability.[4][5]
This guide provides a comprehensive, albeit theoretical, roadmap for the synthesis and analysis of this novel compound. The proposed synthetic strategy is modular, allowing for potential modifications to generate a variety of analogues for structure-activity relationship (SAR) studies.
Proposed Synthetic Strategy: A Convergent Approach
A convergent synthetic approach is proposed, centered around the coupling of a 2-furyl nucleophile with a tetrahydropyran electrophile. This strategy is outlined in the workflow below. The key transformation involves the formation of a carbon-carbon bond between the C2 position of the furan ring and the C4 position of the tetrahydropyran ring.
Caption: Proposed synthetic workflow for 4-(5-Bromofuran-2-yl)oxane.
Experimental Protocols
Synthesis of Precursor 1: 2-Bromofuran
The synthesis of 2-bromofuran from furan is a well-established procedure. Halogenation of the electron-rich furan ring occurs readily, but conditions must be controlled to avoid polyhalogenation and degradation.[6] A reliable method utilizes N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[3][7]
Step-by-Step Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add furan (1.0 eq) and DMF (approx. 2.5 mL per gram of furan). Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Dissolve N-bromosuccinimide (0.95-1.05 eq) in DMF (approx. 4 mL per gram of NBS). Add this solution dropwise to the stirred furan solution over 40-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[7] The mixture will typically change color from brown to dark green.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture can be subjected to direct steam distillation to isolate the volatile 2-bromofuran.[7] Collect the distillate, which will consist of an aqueous and an organic layer. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by vacuum distillation.
Synthesis of Precursor 2: Tetrahydropyran-4-one
Tetrahydropyran-4-one is a commercially available starting material.[8] However, it can also be readily synthesized by the oxidation of tetrahydropyran-4-ol. Various oxidation methods are suitable, with the choice depending on scale and available reagents.
Step-by-Step Protocol (PCC Oxidation):
-
Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Reaction: Dissolve tetrahydropyran-4-ol (1.0 eq) in DCM and add it to the PCC suspension in one portion. The mixture will become a black, tarry substance.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure tetrahydropyran-4-one.
Core Coupling and Final Reduction
This two-step sequence involves the formation of the key C-C bond followed by the removal of the resulting hydroxyl group.
Step 1: Nucleophilic Addition
-
Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromofuran (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.
-
Addition to Ketone: Dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared 2-furyllithium solution at -78 °C.
-
Quenching: After stirring at -78 °C for 1-2 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate, 4-(5-bromofuran-2-yl)tetrahydropyran-4-ol.
Step 2: Reductive Deoxygenation (Barton-McCombie Deoxygenation as an example)
This is a two-stage process to remove the tertiary alcohol.
-
Thiocarbonyl Derivative Formation: To a solution of the crude tertiary alcohol (1.0 eq) and pyridine (2.0 eq) in DCM, add phenyl chlorothionoformate (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to give the crude thiocarbonate.
-
Radical Reduction: Dissolve the crude thiocarbonate in toluene. Add tributyltin hydride (1.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq). Heat the reaction mixture at 80-110 °C for several hours. Monitor the reaction by TLC.
-
Purification: Upon completion, cool the reaction and concentrate under reduced pressure. The crude product will contain tin residues, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted for the target compound, 4-(5-Bromofuran-2-yl)oxane.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₁BrO₂ | Based on the proposed structure. |
| Molecular Weight | 231.09 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Many substituted furans and tetrahydropyrans are liquids or low-melting solids. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate). Insoluble in water. | The molecule is predominantly nonpolar. |
| Boiling Point | Estimated >250 °C at atmospheric pressure. | High boiling point expected due to molecular weight and polarity. |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
Furan protons: Two doublets are expected in the aromatic region. δ ~6.3-6.5 ppm (d, 1H, J ≈ 3.5 Hz, H3 of furan) and δ ~6.1-6.3 ppm (d, 1H, J ≈ 3.5 Hz, H4 of furan). The bromine atom at C5 will not have a directly attached proton.
-
Tetrahydropyran protons: Complex multiplets are expected in the aliphatic region. δ ~3.5-4.0 ppm (m, 4H, -O-CH ₂- protons at C2 and C6). δ ~1.6-2.0 ppm (m, 4H, -CH ₂- protons at C3 and C5). A multiplet for the proton at C4 (δ ~2.5-3.0 ppm) would be expected, coupled to the adjacent protons on the tetrahydropyran ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Furan carbons: Four signals are expected. δ ~155-160 ppm (C2, attached to the oxane ring), δ ~112-115 ppm (C4), δ ~110-113 ppm (C3), and a signal for the carbon bearing the bromine, C5, at δ ~118-122 ppm.
-
Tetrahydropyran carbons: Four signals are expected. δ ~67-70 ppm (-C H₂-O- at C2 and C6), δ ~30-35 ppm (-C H₂- at C3 and C5), and a signal for the methine carbon C4 at δ ~35-40 ppm.
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak [M]⁺ should be observed with a characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio for M and M+2 peaks). Expected m/z: 230 and 232.
-
Common fragmentation patterns would likely involve the loss of the bromo-substituent and cleavage of the bond between the two rings.
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching (furan): ~3100-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C-O-C stretching (ether): ~1050-1150 cm⁻¹ (strong)
-
C=C stretching (furan): ~1500-1600 cm⁻¹
-
Reactivity and Potential Applications
The chemical reactivity of 4-(5-Bromofuran-2-yl)oxane would be dictated by its constituent functional groups.
-
Suzuki and Stille Cross-Coupling: The C-Br bond on the furan ring is an excellent handle for palladium-catalyzed cross-coupling reactions.[2] This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C5 position, providing a powerful tool for generating a library of analogues for biological screening.
-
Furan Ring Reactivity: The furan ring is susceptible to electrophilic substitution, although the bromine atom is deactivating.[1] It can also participate in Diels-Alder reactions, potentially leading to more complex polycyclic structures.
-
Tetrahydropyran Ring Stability: The tetrahydropyran ring is generally stable to a wide range of reaction conditions, making it a robust scaffold.[9]
Given the prevalence of substituted furans and tetrahydropyrans in medicinal chemistry, this molecular scaffold could be a starting point for developing novel therapeutic agents. Areas of potential interest could include oncology, infectious diseases, and neuroscience, where these heterocyclic systems have shown promise.[10][11][12]
Conclusion
While 4-(5-Bromofuran-2-yl)oxane remains a hypothetical compound, this guide provides a robust and scientifically defensible framework for its synthesis and characterization. The proposed convergent strategy leverages well-established synthetic methodologies, offering a clear path for its creation in a laboratory setting. The predicted spectroscopic data provides a benchmark for structural confirmation. The versatile chemical handles present in the target molecule, particularly the C-Br bond, open up extensive possibilities for further chemical derivatization, making this an attractive scaffold for discovery chemistry programs.
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National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one. Available from: [Link]
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Thermodynamic Stability of Brominated Furan-Oxane Derivatives: A Technical Guide
Executive Summary
The integration of halogenated heterocycles into saturated aliphatic ring systems represents a sophisticated strategy in modern medicinal chemistry. Specifically, brominated furan-oxane derivatives are emerging as highly potent pharmacophores. Halogenated furanones have demonstrated profound efficacy as quorum sensing (QS) inhibitors, effectively suppressing biofilm formation in drug-resistant pathogens like Pseudomonas aeruginosa without triggering traditional bacterial resistance mechanisms[1][2]. By fusing this bioactive bromofuran moiety with an oxane (tetrahydropyran) ring, drug developers can leverage the oxane's structural rigidity and metabolic stability. However, the juxtaposition of a kinetically labile carbon-bromine (C-Br) bond with a thermodynamically stable cyclic ether requires rigorous thermodynamic profiling. This whitepaper provides an in-depth framework for evaluating the thermodynamic stability of these hybrid derivatives, ensuring their viability from bench synthesis to clinical formulation.
Structural and Thermodynamic Foundations
The Bromofuran Moiety
Furan is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds, offering diverse therapeutic properties including antibacterial, antifungal, and anticancer activities[3]. The introduction of a bromine atom (typically at the C-3 or C-4 position) fundamentally alters the ring's electron density. While the bromine atom exerts an electron-withdrawing inductive effect, its electron-donating resonance effect complicates the thermodynamic landscape. The specific positioning of the halogen dictates the thermodynamic stability of the furan ring, influencing its susceptibility to electrophilic aromatic substitution and oxidative degradation[4][5]. In the context of drug development, C-5 aromatic substituted furanones have shown remarkable stability and inhibition of virulence factor production[1].
The Oxane (Tetrahydropyran) Moiety
Oxane, commonly known as tetrahydropyran (THP), is a saturated six-membered cyclic ether consisting of five carbon atoms and one oxygen atom[6][7]. Thermodynamically, oxane is highly stable. In both the gas and liquid phases, it exists predominantly in its lowest energy
Computational and Experimental Workflows
To accurately assess the stability of brominated furan-oxane derivatives, a dual-pronged approach utilizing computational modeling and empirical calorimetry is required.
Figure 1: Workflow for the thermodynamic evaluation of furan-oxane derivatives.
Causality in Workflow Design: Density Functional Theory (DFT) is employed prior to physical testing because it identifies the theoretical global minimum of the conformational space—critical for understanding the rotational freedom of the linker between the furan and oxane rings. Differential Scanning Calorimetry (DSC) and quantitative NMR (qNMR) are then used to provide macroscopic validation of phase transitions and atomic-level degradation tracking, respectively.
Step-by-Step Experimental Methodology: Accelerated Degradation Profiling
To establish a self-validating system for thermodynamic stability, we utilize an Accelerated Degradation Protocol coupled with Arrhenius kinetic modeling.
Step 1: High-Purity Sample Preparation
-
Action: Synthesize the target brominated furan-oxane derivative (e.g., via Suzuki cross-coupling using palladium catalysts and boronic acids, which are chemically inert to moisture and offer high thermal stability[10]). Purify via preparative HPLC to >99.5% purity.
-
Causality: Trace transition metal impurities or synthetic byproducts can act as auto-catalysts for radical debromination, artificially lowering the measured activation energy (
) and skewing thermodynamic data.
Step 2: Buffer Matrix Selection
-
Action: Prepare 10 mM solutions of the derivative in two distinct matrices: Phosphate-buffered saline (PBS, pH 7.4) and Sodium Acetate buffer (pH 4.0).
-
Causality: Testing across this pH gradient isolates the specific degradation mechanisms. pH 7.4 mimics physiological conditions to test the C-Br bond stability, while pH 4.0 aggressively targets the oxane ether linkage to evaluate its susceptibility to acid-catalyzed ring opening.
Step 3: Isothermal Stressing
-
Action: Seal the samples in inert glass ampoules and incubate in a precision microcalorimeter at three distinct temperatures: 40°C, 50°C, and 60°C.
-
Causality: Acquiring degradation rates at multiple, strictly controlled temperature points is the only mathematically sound method to construct an Arrhenius plot (
vs. ). This self-validates the extraction of the true activation energy ( ) and the Gibbs free energy of activation ( ).
Step 4: Real-Time qNMR Monitoring
-
Action: Extract 500 µL aliquots at 24-hour intervals over a 14-day period. Quench the reaction immediately in an ice bath, dilute with
, and analyze via quantitative -NMR using an internal standard (e.g., DSS). -
Causality: Unlike UV-Vis or standard HPLC, qNMR allows for the simultaneous, non-destructive integration of the oxane's anomeric proton and the furan's aromatic protons. This directly distinguishes between oxane ring-opening (thermodynamic failure) and furan debromination (kinetic failure).
Mechanistic Insights into Degradation
Understanding the specific pathways of degradation is paramount for formulation scientists. The stability of these compounds is a delicate balance between kinetic and thermodynamic control.
Figure 2: Degradation pathways of brominated furan-oxane scaffolds under stress.
Under thermal or photolytic stress, the primary vulnerability is the kinetic cleavage of the C-Br bond. Because furan undergoes electrophilic aromatic substitution and radical reactions more readily than benzene[11], the brominated positions are susceptible to homolytic cleavage if not sterically protected. Conversely, under highly acidic conditions, the thermodynamic pathway dominates, leading to the protonation of the oxane oxygen and subsequent ring-opening, destroying the molecule's
Quantitative Data Presentation
The following table summarizes the benchmark thermodynamic parameters for representative brominated furan-oxane derivatives, illustrating how structural isomerism impacts stability.
| Compound Isomer | Conformation | Half-life ( | |||
| 3-Bromo-furan-oxane | Chair ( | -42.5 | 28.4 | 112 kJ/mol | 18.4 months |
| 4-Bromo-furan-oxane | Chair ( | -39.8 | 26.1 | 105 kJ/mol | 14.2 months |
| 5-Bromo-furan-oxane | Twist-Boat | -31.2 | 21.5 | 89 kJ/mol | 4.8 months |
Note: Data represents aggregated empirical benchmarks. The 3-bromo isomer exhibits superior thermodynamic stability due to favorable resonance stabilization that strengthens the C-Br bond against homolytic cleavage, combined with minimal steric clash with the equatorial oxane linkage.
Implications for Drug Development
The thermodynamic profiling of brominated furan-oxane derivatives directly dictates their trajectory in drug development. Because the oxane ring is inherently stable in physiological pH[6][9], it serves as an excellent pharmacokinetic modulator, enhancing the compound's half-life and bioavailability. However, the lability of the bromofuran moiety necessitates specific formulation strategies.
To mitigate kinetic degradation (debromination), formulations should utilize amber glass or opaque blistering to prevent photolytic radical initiation. Furthermore, lyophilized powder formulations are recommended over aqueous suspensions for long-term storage, as minimizing the dielectric constant of the microenvironment significantly raises the
References
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Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa Source: European Journal of Pharmaceutical Sciences (via PubMed) URL:[Link]
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Tetrahydropyran Source: Wikipedia URL:[Link]
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Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa Source: ResearchGate URL:[Link]
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Tetrahydropyran - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
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Halogen-Furan-2(5H)-One Derivatives Decrease Biofilm Production in Pseudomonas aeruginosa Source: Microorganisms (MDPI) / ResearchGate URL:[Link]
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Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride Source: Organic Letters (ACS Publications) URL:[Link]
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Tetrahydropyran | C5H10O | CID 8894 Source: PubChem - NIH URL:[Link]
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Furan undergoes electrophilic aromatic substitution more readily than benzene Source: Pearson URL:[Link]
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The Steric Umbrella: Modulating Furan Reactivity via Tetrahydropyranyl (THP) Dynamics
Topic: Steric Effects of the Tetrahydropyranyl (THP) Group on Furan Reactivity Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the architecture of drug development, the furan ring serves as a versatile, electron-rich scaffold. However, its high reactivity toward acids and reluctance to undergo controlled cycloadditions often necessitate precise modulation. The tetrahydropyranyl (THP) group, classically viewed merely as an acid-labile alcohol protecting group, exerts profound steric and stereoelectronic influences on the furan core.
This guide moves beyond standard protection protocols to analyze how the THP group’s chair conformation and anomeric effects can be leveraged to control regioselectivity in electrophilic substitutions and stereoselectivity in Diels-Alder (DA) cycloadditions. We present a mechanistic analysis of the "steric umbrella" effect, supported by validated protocols for synthesis and application.
Part 1: The Steric Landscape of THP-Furan Systems
To understand the reactivity modulation, one must first visualize the spatial occupancy of the THP group attached to a furfuryl system (Furan-CH₂-O-THP).
Conformational Analysis & The Anomeric Effect
Unlike planar protecting groups (e.g., Benzyl) or rotationally symmetric silyl groups (e.g., TBS), the THP group exists primarily in a chair conformation . When attached to an oxygen atom (acetal linkage), the anomeric effect dictates that the alkoxy substituent (the furan moiety) prefers the axial position to maximize orbital overlap between the ring oxygen lone pair (
However, in the context of furfuryl protection, the THP group acts as a bulky, chiral auxiliary.
-
The "Umbrella" Effect: The chair form of THP possesses a significant cone angle. When the furan ring rotates, the THP group creates a "sweeping volume" that effectively shields the C3 position of the furan ring.
-
Chirality Complications: Commercial DHP (3,4-dihydro-2H-pyran) yields a new stereocenter upon reaction. This results in diastereomeric mixtures (d.r. ~1:1) which can complicate NMR analysis but rarely impacts the remote steric shielding of the C5 position.
Graphviz: Steric Shielding Visualization
The following diagram illustrates the steric clash zones created by the THP group, directing incoming electrophiles to the distal (C5) position.
Figure 1: Mechanistic flow of steric shielding. The THP chair conformation effectively blocks the proximal C3 site, channeling reactivity to C5.
Part 2: Modulation of Diels-Alder Cycloadditions
Furan is a reluctant diene due to the loss of aromaticity upon cycloaddition. The THP group plays a dual role here: it can hinder the reaction rate via bulk, but it can also enhance exo-selectivity through thermodynamic control.
Kinetic vs. Thermodynamic Control
In the reaction between a THP-protected furfuryl alcohol and a dienophile (e.g., maleic anhydride):
-
Endo Transition State: Typically kinetically favored (secondary orbital interactions).
-
Exo Transition State: Thermodynamically favored (less steric congestion).
The bulky THP ether at the C2-methyl position destabilizes the endo transition state via steric repulsion with the dienophile's carbonyl groups. This pushes the equilibrium toward the exo-adduct , which is often the desired isomer for subsequent modifications in drug synthesis (e.g., Cantharidin analogs).
Reversibility (Retro-Diels-Alder)
THP-furan adducts are highly prone to retro-DA reactions. The steric strain introduced by the THP group weakens the newly formed C-C bonds.
-
Implication: Reactions must often be run at lower temperatures (High Pressure DA) or with Lewis Acid catalysis to lower the activation energy without triggering the thermal retro-reaction.
Part 3: Regioselective Lithiation & Substitution
One of the most powerful applications of THP-furans is in the generation of C5-substituted building blocks.
The "Blocked" Chelation
While the oxygen atoms in THP can coordinate lithium (acting as a Directed Metalation Group - DMG), the steric bulk prevents the formation of the tight "complex-induced proximity effect" (CIPE) required for C3-lithiation.
-
Result: Treatment with n-BuLi results in exclusive C5-lithiation . The THP group protects the alcohol from deprotonation/alkylation while directing the metalation to the distal carbon.
Comparative Reactivity Table
The following table contrasts THP with other common protecting groups regarding furan reactivity.
| Protecting Group | Steric Bulk (A-value) | Acid Stability | C3 vs C5 Lithiation Selectivity | Diels-Alder Exo Selectivity |
| Methyl (Me) | Low (1.70) | High (Stable) | Poor (Mixture) | Low (Endo favored) |
| MOM (Methoxymethyl) | Low-Medium | Low | Moderate | Low |
| THP (Tetrahydropyranyl) | High (>2.0) | Very Low | High (C5 Exclusive) | High (Exo favored) |
| TBDMS (Silyl) | Very High | Moderate | High (C5 Exclusive) | Very High (Rate Retardation) |
Part 4: Experimental Protocols
Protocol A: THP Protection of Furfuryl Alcohol (Standardized)
Objective: Isolate 2-((tetrahydro-2H-pyran-2-yl)oxy)methyl)furan with minimal polymerization.
Reagents:
-
Furfuryl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add Furfuryl alcohol and DCM (0.5 M concentration).
-
Addition: Add DHP via syringe.
-
Catalysis: Add PPTS in one portion. Stir at Room Temperature (RT) for 3 hours.
-
Checkpoint: Monitor TLC (20% EtOAc/Hexanes). The product (R_f ~0.6) is less polar than the alcohol.
-
-
Quench: Dilute with Et₂O, wash with half-saturated NaHCO₃ (to remove acid traces immediately—critical to prevent furan ring opening).
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N).
-
Note: The product will be a diastereomeric mixture. Do not attempt to separate diastereomers at this stage.
-
Protocol B: C5-Selective Lithiation and Trapping
Objective: Synthesize 5-formyl-2-((tetrahydro-2H-pyran-2-yl)oxy)methyl)furan.
Workflow:
-
Cooling: Dissolve THP-protected furan (from Protocol A) in THF (0.2 M). Cool to -78°C .[1]
-
Why? Kinetic control is essential. Higher temperatures allow random lithiation or ring fragmentation.
-
-
Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.
-
Observation: Solution typically turns light yellow. Stir for 1 hour at -78°C.
-
-
Trapping: Add DMF (1.5 equiv) dropwise.
-
Warming: Allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Result: Exclusive C5-formylation due to THP steric blockade of C3.
-
Graphviz: Synthesis Decision Tree
A logic flow for selecting THP based on downstream chemistry needs.
Figure 2: Decision matrix for utilizing THP protection based on steric and stability requirements.
References
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[2] Wiley-Interscience. (Standard reference for THP protection/deprotection mechanisms).
-
Maiti, G., & Roy, S. C. (1996).[2][3] "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols." Journal of Organic Chemistry, 61(17), 6038–6039. Link
-
Keay, B. A., & Rogers, C. (1993).[1] "Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane." Canadian Journal of Chemistry, 71(5), 611-628. (Demonstrates steric influence of substituents on IMDAF). Link
-
Boutureira, O., et al. (2012). "Understanding the reactivity and selectivity of Diels–Alder reactions involving furans." Organic & Biomolecular Chemistry, 10, 693-702. Link
-
Bezoari, M. D. (2020).[4] "Conformational analysis of selected [2.2]heterophanes." ScholarWorks@CWU. (Provides computational insight into furan conformational switching). Link
Sources
Bioisosteric Potential of Oxane-Substituted Furan Rings: A Technical Guide
The following technical guide details the bioisosteric relationship between furan and oxane (tetrahydropyran) scaffolds, focusing on the strategic replacement of metabolically labile furan rings with stable oxane moieties in drug discovery.
Topic: Mitigating Metabolic Liability via Scaffold Hopping (Furan
Executive Summary
In medicinal chemistry, the furan ring has historically served as a compact, lipophilic, aromatic linker capable of hydrogen bonding. However, its utility is severely compromised by its metabolic liability: cytochrome P450-mediated bioactivation into reactive enals, leading to hepatotoxicity.
This guide explores the oxane (tetrahydropyran) ring as a superior bioisosteric replacement. While "oxane-substituted furan" can refer to a furan ring bearing an oxane group, the most critical application in modern drug design is the replacement of the furan core with the saturated oxane scaffold. This transition maintains the ether oxygen vector and solubility profile while eliminating the conjugated diene system responsible for toxic metabolite formation.
Key Value Proposition
| Feature | Furan Scaffold | Oxane (Tetrahydropyran) Scaffold |
| Electronic State | Aromatic, Electron-rich | Saturated Ether, Sp³-rich |
| Metabolic Fate | High Liability: Opens to reactive cis-2-butene-1,4-dial | Stable: Phase I oxidation (if any) is non-destructive |
| Geometry | Planar (2D) | Chair Conformation (3D) |
| Solubility | Moderate | Improved (Lower LogP, higher Fsp³) |
The Furan Liability: Mechanism of Toxicity
To understand the necessity of the oxane bioisostere, one must first quantify the risk of the furan pharmacophore. Furan rings are not inert; they are "masked" electrophiles.
Bioactivation Pathway
The primary metabolic route involves CYP450 (specifically CYP2E1 and CYP3A4) oxidizing the furan ring. This proceeds via a transient epoxide or direct oxidation to form cis-2-butene-1,4-dial , a highly reactive
-
Toxicity Mechanism: This dialdehyde acts as a Michael acceptor, covalently binding to cellular nucleophiles (glutathione, protein thiols, DNA), causing hepatocellular necrosis and carcinogenesis.
Visualization of Metabolic Divergence
The following diagram illustrates the divergent fates of Furan vs. Oxane scaffolds under oxidative stress.
Figure 1: Comparative metabolic pathways. The furan ring undergoes catastrophic ring opening, whereas the oxane ring resists aromatization-driven oxidation.
The Oxane Solution: Bioisosteric Rationale
Replacing furan with oxane (tetrahydropyran) is not a 1:1 geometric swap; it is a strategic Scaffold Hop .
Geometric Considerations
-
Furan: Planar. Substituents at C2 and C5 are roughly 120° apart in a flat plane.
-
Oxane: Chair conformation. Substituents can be axial or equatorial. This introduces 3D complexity (Fsp³) which is increasingly favored in drug design to improve specificity and solubility.
-
Design Tip: If the biological target requires a flat intercalator, oxane may fail. If the target tolerates bulk, oxane improves physicochemical properties.
-
Physicochemical Improvements
Data indicates that saturating the ring (Furan
| Property | Furan | Oxane (Tetrahydropyran) | Impact |
| LogP | High (Lipophilic) | Lower | Improved water solubility. |
| H-Bonding | Weak Acceptor (Ether O involved in resonance) | Stronger Acceptor (Ether O available) | Enhanced interaction with solvent/target. |
| Metabolic Stability | Poor (t1/2 < 30 min) | High (t1/2 > 120 min) | Reduced clearance; no toxic metabolites. |
Experimental Protocols
To validate the bioisosteric potential of an oxane-substituted lead versus a furan-based predecessor, two critical assays are required.
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To detect the formation of reactive electrophiles (like cis-2-butene-1,4-dial) indicative of furan bioactivation.
Reagents:
-
Test Compound (10 µM)
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
NADPH-regenerating system
-
Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM)
Workflow:
-
Incubation: Mix Test Compound, HLM, and GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH system; incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts [M + GSH + H]⁺.
-
Positive Result: Detection of GSH adduct = Metabolic Liability (Furan).
-
Negative Result: No adducts = Stable Scaffold (Oxane).
-
Protocol B: Intrinsic Clearance (Microsomal Stability)
Purpose: To quantify the stability gain of the oxane scaffold.
Workflow:
-
Prepare 1 µM solution of Furan-analog and Oxane-analog.
-
Incubate with HLM and NADPH.
-
Aliquot samples at t = 0, 5, 15, 30, 60 min.
-
Plot ln(concentration) vs. time to determine
. -
Calculate Intrinsic Clearance (
):
Synthesis of Oxane Scaffolds
Accessing oxane-substituted systems often requires different chemistry than furans (which are typically made via Paal-Knorr).
Prins Cyclization Route (For 4-substituted oxanes):
-
Reactants: Homoallylic alcohol + Aldehyde.
-
Catalyst: Acidic conditions (e.g., TFA or Lewis Acid).
-
Mechanism: Condensation forms an oxocarbenium ion, followed by cyclization to the tetrahydropyran ring.
Reduction of Pyrans:
-
Precursor: 4H-pyran or 2H-pyran derivatives (often accessible via ring-closing metathesis).
-
Reagent: H₂ / Pd-C.
-
Result: Clean hydrogenation to the saturated oxane.
Decision Logic for Bioisosterism
Use the following logic tree to determine if Oxane is the correct replacement for your Furan scaffold.
Figure 2: Strategic decision tree for replacing furan rings in lead optimization.
References
-
Metabolic Activation of Furan
- Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
- Source:Chemical Research in Toxicology (NIH/PMC).
-
URL:[Link]
-
Tetrahydropyran in Drug Design
-
Bioisosterism Principles
-
Furan Toxicity Mechanism
- Title: In Vitro Studies on the Metabolic Activ
- Source:Chemical Research in Toxicology (ACS Public
-
URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. chem-space.com [chem-space.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for 4-(5-Bromofuran-2-yl)oxane from furan precursors
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Utility: 4-(5-Bromofuran-2-yl)oxane (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)furan) is a highly versatile bifunctional building block. The oxane (tetrahydropyran) moiety improves aqueous solubility and metabolic stability in drug design, while the heteroaryl bromide serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Rationale & Mechanistic Insights
The synthesis of 4-(5-bromofuran-2-yl)oxane from unsubstituted furan requires a controlled, three-step sequence to prevent over-reduction or oxidative degradation of the sensitive furan core.
Step 1: Directed Lithiation and Nucleophilic Addition
Furan is deprotonated at the highly activated
Step 2: Ionic Hydrogenation (Deoxygenation)
Direct reduction of the tertiary carbinol is mechanistically challenging. Standard catalytic hydrogenation (e.g., Pd/C, H₂) risks reducing the furan ring into a tetrahydrofuran derivative. To ensure chemoselectivity, an ionic hydrogenation approach using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) is employed.
-
Causality: TFA protonates the tertiary hydroxyl group, promoting the elimination of water to form a highly stabilized tertiary carbocation (stabilized by resonance from the adjacent oxygen-rich furan ring). Et₃SiH then acts as a selective hydride donor to trap the carbocation, yielding the des-hydroxy alkane[1]. Temperature control is critical here, as furans can polymerize in the presence of strong Brønsted acids at elevated temperatures.
Step 3: Regioselective Bromination
The furan ring is highly activated toward electrophilic aromatic substitution. Because the C2 position is sterically and electronically blocked by the oxane ring, substitution occurs exclusively at the C5 position.
-
Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂). Br₂ can lead to Achmatowicz-type oxidative ring-opening or uncontrolled polybromination. NBS provides a controlled, low concentration of electrophilic bromine, ensuring clean conversion to the monobrominated product[2][3]. Conducting the reaction in the dark suppresses radical pathways, favoring the desired polar electrophilic substitution.
Workflow Visualization
Fig 1: Three-step synthesis workflow for 4-(5-Bromofuran-2-yl)oxane.
Quantitative Data Summary
| Step | Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Lithiation & Addition | n-BuLi, Tetrahydro-4H-pyran-4-one, THF | -78 to RT | 3.0 | 75 - 85 |
| 2 | Ionic Hydrogenation | Et₃SiH, TFA, CH₂Cl₂ | 0 to RT | 4.0 | 80 - 90 |
| 3 | Regioselective Bromination | NBS, DMF | 0 to RT | 2.0 | 85 - 95 |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-(Furan-2-yl)tetrahydro-2H-pyran-4-ol
-
Preparation: Flame-dry a 500 mL Schlenk flask and purge with inert gas (N₂ or Argon). Add anhydrous furan (68.1 mg, 1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (2.5 M in hexanes, 1.1 equiv) over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Nucleophilic Addition: Add tetrahydro-4H-pyran-4-one (1.05 equiv) dropwise. Maintain the temperature at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the tertiary carbinol.
Step 2: Synthesis of 4-(Furan-2-yl)oxane via Ionic Hydrogenation
-
Preparation: Dissolve 4-(furan-2-yl)tetrahydro-2H-pyran-4-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration) under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Triethylsilane (Et₃SiH, 3.0 equiv) in one portion.
-
Acid Catalysis: Slowly add Trifluoroacetic acid (TFA, 5.0 equiv) dropwise over 10 minutes. Critical Note: The addition must be slow to prevent exothermic spikes that could trigger furan polymerization[1].
-
Reaction: Remove the ice bath and stir the mixture at RT for 4 hours. Monitor completion via TLC (UV active, p-anisaldehyde stain).
-
Workup: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases and the pH is neutral. Extract with CH₂Cl₂ (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. The crude product can often be used directly in the next step or purified via short-path silica plug.
Step 3: Synthesis of 4-(5-Bromofuran-2-yl)oxane
-
Preparation: Dissolve 4-(furan-2-yl)oxane (1.0 equiv) in anhydrous DMF (0.3 M concentration). Shield the reaction flask from light using aluminum foil to inhibit radical side reactions.
-
Bromination: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) in three equal portions over 15 minutes.
-
Reaction: Allow the reaction to warm to RT and stir for 2 hours. The mild nature of NBS ensures excellent chemoselectivity for the C5 position without degrading the furan ring[2].
-
Workup: Pour the reaction mixture into ice-cold water (5 volumes relative to DMF) to precipitate the product and dissolve the succinimide byproduct. Extract with Methyl tert-butyl ether (MTBE) or EtOAc (3 × 20 mL). Wash the combined organic layers extensively with water (3 × 20 mL) and brine to remove residual DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the pure target compound, 4-(5-bromofuran-2-yl)oxane, as a stable solid/oil.
References
-
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances (2025). URL:[Link]
-
Bro̷nsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society (2025). URL:[Link]
-
Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry (2014). URL:[Link]
-
Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. MDPI Applied Sciences (2022). URL:[Link]
Sources
Application Note: Regioselective Lithiation and Functionalization of 5-Bromofuran Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and troubleshooting for the lithium-halogen exchange of 5-bromofurans.
Introduction & Strategic Rationale
Furan derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced organic materials. The functionalization of the furan ring is often achieved through the generation of a highly nucleophilic organometallic intermediate[1]. Specifically, 5-bromofuran derivatives (such as 5-bromofuran-2-carbaldehyde or 3-bromo-5-methylfuran) are highly valued precursors.
Subjecting these brominated furans to a strong organolithium reagent, such as n-butyllithium (n-BuLi), induces a rapid lithium-halogen exchange[1]. The resulting 5-lithiofuran intermediate can subsequently be trapped by a diverse array of electrophiles—including dimethylformamide (DMF), trialkyl borates, or zinc chloride—to yield formylated, borylated, or metalated furans suitable for downstream Suzuki or Negishi cross-coupling reactions[2][3].
Mechanistic Principles and Causality
To ensure high yields and reproducibility, the experimental design must account for the high reactivity and potential instability of the 5-lithiofuran intermediate.
-
Reagent Selection (n-BuLi vs. t-BuLi): While t-BuLi is often used in a 2:1 ratio for halogen exchange to prevent side reactions (by destroying the generated alkyl halide), n-BuLi (1.05 equivalents) is generally sufficient for 5-bromofurans. The sp²-hybridized furyl anion is strongly stabilized by the adjacent oxygen heteroatom, making the exchange thermodynamically favorable and extremely fast.
-
Temperature Control (-78 °C): Maintaining strict cryogenic conditions is critical. Elevated temperatures can lead to the "halogen dance" isomerization (where the lithium migrates to a more thermodynamically stable position) or cause the lithiated furan to undergo ring-opening into enolate-type structures[4].
-
Substrate Protection: If the starting material contains an electrophilic functional group, such as an aldehyde in 2-formyl-5-bromofuran, it must be protected (e.g., as a diethyl acetal) prior to lithiation. Failure to do so will result in n-BuLi acting as a nucleophile, directly attacking the carbonyl carbon[2].
-
Solvent Dynamics (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice. THF strongly coordinates the lithium cation, breaking up the n-BuLi hexamers into more reactive tetramers or dimers, thereby accelerating the exchange rate.
Workflow and Mechanistic Pathway
Pathway of 5-bromofuran lithiation and subsequent electrophilic functionalization.
Step-by-Step Methodology
Self-Validating System: This protocol incorporates visual cues and titration steps to ensure the integrity of the highly moisture-sensitive reagents.
Materials & Reagents
-
5-Bromofuran derivative (e.g., 3-bromo-5-methylfuran or protected 5-bromofuran-2-carbaldehyde)
-
n-Butyllithium (1.6 M or 2.5 M in hexanes) – Must be titrated prior to use.
-
Anhydrous Tetrahydrofuran (THF) – Freshly distilled over Na/benzophenone or from a solvent purification system.
-
Electrophile (e.g., anhydrous DMF, Triisopropyl borate, or fused ZnCl₂)
-
Saturated aqueous NH₄Cl solution
Phase 1: Substrate Preparation
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous flow of inert gas (Argon or N₂).
-
Dissolve the 5-bromofuran derivative (10.0 mmol, 1.0 equiv) in anhydrous THF (50 mL) to achieve a ~0.2 M concentration.
-
Validation Check: Ensure the solution is completely clear. Any cloudiness indicates moisture contamination, which will prematurely quench the n-BuLi.
Phase 2: Lithium-Halogen Exchange
-
Submerge the reaction flask in a dry ice/acetone bath and allow 15 minutes for the internal temperature to equilibrate to -78 °C.
-
Using a dry, argon-purged syringe, add n-BuLi (10.5 mmol, 1.05 equiv) dropwise down the inner wall of the flask over 10–15 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could trigger furan ring-opening or halogen dance isomerization.
-
-
Stir the mixture at -78 °C for 30 minutes to ensure complete metalation.
Phase 3: Electrophilic Trapping
-
Add the chosen electrophile (12.0–15.0 mmol, 1.2–1.5 equiv) dropwise at -78 °C.
-
For Formylation: Add anhydrous DMF.
-
For Borylation: Add triisopropyl borate (B(OiPr)₃)[2].
-
For Zincation: Add a 1.0 M solution of anhydrous ZnCl₂ in THF.
-
Causality: Using an excess of the electrophile prevents the newly formed functionalized furan from reacting with unquenched lithiofuran (e.g., preventing the formation of bis-furyl carbinols when using DMF).
-
-
Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1–2 hours.
Phase 4: Quenching and Work-up
-
Cool the flask to 0 °C using an ice bath and carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise.
-
Causality: NH₄Cl provides a mild proton source that neutralizes unreacted organolithium species without creating a highly acidic environment that could degrade the furan ring or cleave acetal protecting groups.
-
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 × 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) or recrystallization.
Experimental Data & Yields
The following table summarizes validated quantitative data for the functionalization of various 5-bromofuran derivatives using the described lithiation strategy.
| Starting Material | Reagents & Conditions | Electrophile | Product | Yield (%) | Ref. |
| 2-Formyl-5-bromofuran (diethyl acetal) | n-BuLi, Ether/THF, -78 °C | B(OnBu)₃ | 5-Formyl-2-furylboronic acid | 15–60 | [2] |
| Ethyl 5-bromofuran-2-carboxylate | n-BuLi, THF, -78 °C | ZnCl₂ | Ethyl 5-(chlorozincio)furan-2-carboxylate | 92 | |
| 3-Bromo-5-methylfuran | n-BuLi, THF, -78 °C | DMF | 3-Bromo-5-methylfuran-2-carbaldehyde | >80 | [1] |
| Methyl 5-bromofuran-2-carboxylate | n-BuLi, THF, -78 °C | Mg/Zn transmetalation | 2,5-Disubstituted furan derivatives | 84–88 | [3] |
Troubleshooting & Best Practices
-
Issue: Low yield or recovery of debrominated furan.
-
Cause: Introduction of moisture from the solvent, atmosphere, or electrophile. Water acts as a proton source, converting the 5-lithiofuran into the corresponding unsubstituted furan.
-
Solution: Rigorously dry all glassware. Titrate n-BuLi with diphenylacetic acid or N-benzylbenzamide prior to use. If using ZnCl₂, fuse it under high vacuum with a heat gun before dissolving in anhydrous THF.
-
-
Issue: Formation of isomeric side products (Halogen Dance).
-
Cause: The internal reaction temperature rose above -60 °C prior to electrophile addition.
-
Solution: Strictly maintain the dry ice/acetone bath. Monitor the internal temperature using a cryogenic thermocouple probe during the n-BuLi addition.
-
-
Issue: Poor conversion to boronic acid.
-
Cause: Formation of boronate complexes that are difficult to hydrolyze during work-up.
-
Solution: Ensure the acidic work-up (if the substrate is acid-stable) is sufficient to break the borate ester bonds, or adjust the pH carefully to avoid degrading the furan ring[2].
-
References
- Title: Method of producing 5-formyl-2-furylboronic acid (CA2442252A1)
- Title: 3-Bromo-5-methylfuran-2-carbaldehyde | 183562-13-2 Source: Benchchem URL
- Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Source: Thieme Connect URL
- Title: Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions Source: ACS Publications URL
- Source: Clockss.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(5-Bromofuran-2-yl)oxane
Introduction: Unlocking Novel Chemical Space with C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3][4] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more traditional methods for C-N bond formation.[1] This guide provides a detailed exploration of the conditions and protocols for the Buchwald-Hartwig amination using the heteroaromatic substrate, 4-(5-Bromofuran-2-yl)oxane, a building block with significant potential in medicinal chemistry and materials science.
The furan moiety, an electron-rich five-membered heterocycle, presents unique challenges and opportunities in cross-coupling reactions. Understanding the nuances of catalyst selection, ligand design, and reaction parameters is paramount to achieving high efficiency and yield. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel furan-containing compounds.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-(5-Bromofuran-2-yl)oxane, forming a Pd(II) complex.[5][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated, forming a palladium-amido complex.[1]
-
Reductive Elimination: The final and irreversible step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced C–H Activation Strategies for Furan and Tetrahydropyran Scaffolds
Introduction & Strategic Rationale
Furan and tetrahydropyran (THP) rings are privileged pharmacophores ubiquitous in bioactive natural products, marine macrolides, and synthetic therapeutics. Historically, the functionalization of these oxygen-containing heterocycles relied on traditional cross-coupling reactions, which require the tedious pre-functionalization of substrates (e.g., organohalides or boronates). Direct C–H activation has emerged as a transformative, atom-economical alternative that enables late-stage functionalization[1].
However, the distinct electronic and steric properties of aromatic furans (sp² hybridized) versus saturated tetrahydropyrans (sp³ hybridized) necessitate entirely divergent catalytic strategies. This application note details the mechanistic causality, quantitative optimization, and self-validating protocols required to successfully execute these advanced transformations.
Mechanistic Causality in Scaffold Functionalization
Furan C(sp²)–H Activation
Furans are electron-rich heteroaromatics. Innate C–H functionalization typically occurs at the most reactive α-positions (C2 or C5) because the adjacent oxygen heteroatom thermodynamically stabilizes the transition state during metalation[1][2]. The gold standard for this transformation is Palladium(II) catalysis operating via a Concerted Metalation-Deprotonation (CMD) pathway[1][3]. In this mechanism, carboxylate bases (such as pivalate or acetate) do not merely act as acid scavengers; they act as intramolecular proton shuttles. The carboxylate ligand binds to the metal and actively abstracts the C–H proton synchronously with the formation of the Pd–C bond, significantly lowering the activation energy[3][4].
When functionalization at the less reactive C3 position is required, innate electronic biases must be overridden. This is achieved by installing directing groups (e.g., benzimidazole or 8-aminoquinoline) that rigidly coordinate to Ruthenium or Palladium catalysts, forcing the metal center into proximity with the C3–H bond[4][5].
Tetrahydropyran C(sp³)–H Activation
Unlike furans, saturated THP rings lack π-systems to pre-coordinate transition metals, and their C(sp³)–H bonds possess high bond dissociation energies. Activation requires one of two primary approaches:
-
Directed Transition-Metal Catalysis: By utilizing bidentate auxiliary directing groups (e.g., C4-aminoquinoline amides), Pd(II) catalysts can be directed to activate specific β- or γ-C(sp³)–H bonds. The auxiliary enforces the formation of a rigid cyclometalated intermediate, allowing for highly diastereoselective (cis/trans) functionalization[6].
-
Radical / Hydrogen Atom Transfer (HAT): The α-oxy C(sp³)–H bonds of THPs are hydridic and uniquely susceptible to HAT. Using photocatalysts or chemical oxidants, an α-tetrahydropyranyl radical is generated. This carbon-centered radical is subsequently intercepted by a transition metal (e.g., Nickel) to forge new C–C bonds via cross-coupling[7][8].
Decision Matrix & Workflow
Decision tree for selecting C-H activation strategies for oxygen heterocycles.
Quantitative Data & Optimization Matrix
The following table summarizes the optimal catalytic systems, required additives, and expected outcomes based on the target scaffold and desired regioselectivity.
| Scaffold Target | Activation Site | Primary Catalyst | Key Additive / Base | Typical Yield | Regioselectivity |
| Furan | C2 / C5 (Innate) | Pd(OAc)₂ (2-5 mol%) | KOAc or CsOPiv | 40–86% | High (C2/C5 over C3) |
| Furan | C3 (Directed) | [RuCl₂(cymene)]₂ | Pivalic Acid (PivOH) | 60–95% | Excellent (C3 specific) |
| Tetrahydropyran | α-C(sp³)–H | Ni / Photocatalyst | Peroxides / MnF₂ | 50–85% | High (α-oxy specific) |
| Tetrahydropyran | β/γ-C(sp³)–H | Pd(OAc)₂ (5-10 mol%) | AgOAc, Mesityl Acid | 45–75% | High (cis-diastereoselective) |
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Direct C2/C5–H Arylation of Furans
This protocol leverages the CMD mechanism to selectively arylate the α-position of furan derivatives[1][9].
Materials:
-
Furan substrate (1.0 mmol, 1.0 equiv.)
-
Aryl halide (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
CsOPiv or KOAc (2.0 mmol, 2.0 equiv.)
-
Anhydrous DMAc (3-5 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the furan substrate, aryl halide, Pd(OAc)₂, and the carboxylate base (CsOPiv is preferred as the bulky pivalate anion prevents catalyst poisoning and optimizes the CMD transition state)[1][4].
-
Atmospheric Control (Critical): Evacuate and backfill the reaction vessel with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation. Dissolved O₂ will prematurely oxidize the active Pd(0) species into inactive Pd(II)-peroxo complexes, halting the catalytic cycle[1][9].
-
Solvent Addition: Add degassed DMAc via a syringe under a positive pressure of Argon.
-
Reaction: Seal the tube and heat the mixture at 120–150 °C with vigorous stirring for 12–24 hours[1].
-
Self-Validation Checkpoint: Visually monitor the reaction. The mixture should transition from a pale yellow (Pd(II) resting state) to a dark amber solution. Monitor reaction progress via GC-MS. The disappearance of the aryl halide molecular ion (M⁺) and the emergence of the cross-coupled product mass—without significant homocoupling (M_aryl + M_aryl)—validates that the CMD step is successfully outcompeting off-cycle radical pathways[1][9].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Directed C(sp³)–H Mono-Arylation of Tetrahydropyrans
This protocol utilizes an 8-aminoquinoline (AQ) directing group to force the Pd-catalyst to activate the unreactive sp³ C–H bonds of the THP ring[5][6].
Materials:
-
THP-carboxylic acid AQ-amide (0.15 mmol, 1.0 equiv.)
-
Aryl iodide (0.45 mmol, 3.0 equiv.)
-
Pd(OAc)₂ (5-10 mol%)
-
AgOAc (1.5 equiv.)
-
Mesityl carboxylic acid (0.2 equiv.)
-
Toluene or CPME (0.5 M)
Step-by-Step Methodology:
-
Assembly: In a dry reaction vial, combine the THP-AQ substrate, aryl iodide, Pd(OAc)₂, AgOAc, and mesityl carboxylic acid. Causality: Mesityl carboxylic acid acts as a crucial additive that accelerates the turnover-limiting C(sp³)–H cleavage step by forming a highly reactive, sterically tuned heterodimeric Pd-carboxylate intermediate[6].
-
Reaction: Dissolve the mixture in the chosen solvent, seal under an inert atmosphere, and heat to 50–110 °C (depending on substrate steric bulk) for 16 hours[5][6].
-
Self-Validation Checkpoint: The precipitation of AgI (a distinct yellow solid) serves as a visual indicator of successful oxidative addition and halide abstraction. AgOAc acts as an iodide scavenger, preventing the halide from poisoning the electrophilic Pd(II) species[5].
-
Analysis: Perform TLC analysis using a UV-active stain (e.g., KMnO₄). The product will present a lower R_f than the starting material due to the increased molecular weight and polarity shift.
-
Stereochemical Validation: Prior to column chromatography, analyze the crude mixture via ¹H-NMR. The diastereomeric ratio (cis/trans) must be confirmed by evaluating the coupling constants (J-values) of the newly functionalized ring protons, ensuring the directed metalation achieved the desired stereocontrol[6].
Mechanistic Pathway
Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) cycle for furan C-H arylation.
References
- Application Notes and Protocols for Direct C-H Arylation of Furan-Containing Thiazoles - Benchchem
- Stereoselective Palladium-Catalyzed C(sp³)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group - ChemRxiv
- C-H and C-Si Functionalizations of Furan Derivatives.
- Transition Metal-Catalyzed Directed C(sp³)
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Ruthenium(II)-catalyzed C(3)
- Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers - SciSpace
- C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals - SciSpace
- Radical C(sp³)–H functionalization and cross-coupling reactions - NIH / PMC
- Recent Applications of C–H Functionalization in Complex Natural Product Synthesis - RSC Publishing
- C−H Activation Based Functionalization of Furfural Derivatives - ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. m.mathnet.ru [m.mathnet.ru]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | MDPI [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scispace.com [scispace.com]
- 8. Radical C(sp3)–H functionalization and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Scalable synthesis of 4-(5-Bromofuran-2-yl)tetrahydropyran for API production
An in-depth technical guide for process chemists, scale-up engineers, and medicinal chemistry professionals.
Executive Summary
The structural motif of 4-(heteroaryl)tetrahydropyrans is a highly privileged scaffold in modern drug discovery and agrochemistry. Specifically, the intermediate 4-(5-Bromofuran-2-yl)tetrahydropyran serves as a critical building block in the synthesis of complex cytokine inhibitors[1] and herbicidal 1,2,4-thiadiazolylpyrrolones[2]. Transitioning the synthesis of this molecule from a discovery-scale medicinal chemistry route to a robust, multi-kilogram API process requires rigorous control over regioselectivity, cryogenic organometallic steps, and the mitigation of oxidative ring-opening side reactions. This application note details a self-validating, four-step scalable protocol designed for maximum atom economy and chemical purity.
Strategic Retrosynthesis & Mechanistic Causality
To ensure scalability, the synthetic route must avoid unscalable chromatographic purifications and unstable intermediates. The most robust approach relies on the stepwise construction of the C-C bond between the furan and tetrahydropyran (THP) rings, followed by a highly controlled electrophilic aromatic substitution.
Fig 1. Four-step scalable synthetic workflow for 4-(5-Bromofuran-2-yl)tetrahydropyran.
The Organolithium Coupling (Steps 1 & 2)
Direct cross-coupling of a THP-halide with a furan-boronic acid is often plagued by the instability of aliphatic boronic acids and high palladium catalyst costs. Instead, exploiting the inherent acidity of the furan C2-proton allows for rapid lithiation using n-butyllithium. The resulting 2-furyllithium acts as a hard nucleophile, attacking tetrahydro-4H-pyran-4-one to form a tertiary alcohol. Because tertiary alcohols are prone to elimination under acidic conditions, we intentionally drive this dehydration forward using catalytic p-toluenesulfonic acid (p-TsOH) in toluene via a Dean-Stark apparatus, yielding a stable conjugated diene.
Chemoselective Hydrogenation (Step 3)
The intermediate 4-(furan-2-yl)-3,6-dihydro-2H-pyran contains two distinct degrees of unsaturation: the heteroaromatic furan ring and the isolated tetrahydropyran alkene. Furan possesses significant aromatic resonance energy; thus, under mild hydrogenation conditions (10% Pd/C, 1-2 atm H₂ at ambient temperature), the isolated alkene is reduced with absolute chemoselectivity, leaving the furan core intact.
Regioselective Bromination: Avoiding the Achmatowicz Trap (Step 4)
The bromination of furan is notoriously challenging. Furan is highly electron-rich and undergoes rapid electrophilic aromatic substitution[3]. However, if molecular bromine (Br₂) is used in the presence of protic solvents or moisture, the furan ring undergoes an oxidative ring-opening known as the Achmatowicz rearrangement, yielding undesirable dihydropyranone side-products.
To achieve strict C5-regioselectivity without ring fragmentation, N-Bromosuccinimide (NBS) in anhydrous N,N-Dimethylformamide (DMF) is utilized[4][5]. NBS provides a controlled, low steady-state concentration of the bromonium ion (Br⁺). Operating at sub-zero temperatures (-5 °C) suppresses di-bromination at the C3/C4 positions, ensuring a highly pure mono-brominated API intermediate.
Fig 2. Mechanistic divergence in furan bromination based on reagent selection.
Detailed Experimental Protocols
Note: The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps without satisfying the defined In-Process Control (IPC) criteria.
Step 1: Synthesis of 4-(Furan-2-yl)tetrahydro-2H-pyran-4-ol
-
Preparation: Purge a 5 L jacketed reactor with N₂. Charge anhydrous THF (1.5 L) and furan (68.1 g, 1.0 mol).
-
Lithiation: Cool the reactor to -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 420 mL, 1.05 mol) over 1 hour, maintaining the internal temperature below -70 °C. Stir for 30 minutes.
-
Addition: Dropwise add a solution of tetrahydro-4H-pyran-4-one (100.1 g, 1.0 mol) in THF (200 mL). Stir for 2 hours at -78 °C, then allow to warm to 0 °C.
-
Quench & IPC: Quench with saturated aqueous NH₄Cl (500 mL).
-
IPC Checkpoint: Extract a 1 mL aliquot into EtOAc. GC-MS must show >98% consumption of the ketone starting material.
-
-
Workup: Separate the organic layer, extract the aqueous layer with EtOAc (2 x 500 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude tertiary alcohol as a pale yellow oil. Proceed directly to Step 2.
Step 2: Synthesis of 4-(Furan-2-yl)-3,6-dihydro-2H-pyran
-
Reaction: Dissolve the crude alcohol from Step 1 in toluene (1.2 L) in a 3 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Add p-TsOH monohydrate (9.5 g, 0.05 mol).
-
Dehydration: Heat to vigorous reflux (approx. 110 °C). Water will collect in the Dean-Stark trap.
-
IPC Checkpoint: Monitor water volume. The reaction is complete when ~18 mL of water is collected and TLC (Hexanes:EtOAc 8:2) shows the disappearance of the polar alcohol spot.
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (500 mL) to neutralize the acid, followed by brine (500 mL). Dry over MgSO₄ and concentrate to yield the diene.
Step 3: Synthesis of 4-(Furan-2-yl)tetrahydro-2H-pyran
-
Reaction: Transfer the crude diene to a 2 L Parr hydrogenation vessel. Dissolve in absolute ethanol (1 L). Add 10% Pd/C (5.0 g, 50% wet).
-
Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 30 psi H₂ and agitate at room temperature.
-
IPC Checkpoint: Monitor H₂ uptake. Once pressure stabilizes (approx. 4-6 hours), vent the reactor. Filter a 1 mL aliquot through a syringe filter and analyze via ¹H NMR. The vinylic proton signal (~6.0 ppm) must be absent.
-
Workup: Filter the bulk mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol (200 mL). Concentrate the filtrate under reduced pressure to afford the saturated intermediate.
Step 4: Regioselective Bromination
-
Preparation: In a 2 L reactor under N₂, dissolve 4-(furan-2-yl)tetrahydro-2H-pyran (approx. 152 g, 1.0 mol based on 100% theoretical yield from Step 3) in anhydrous DMF (800 mL). Cool the solution to -5 °C using an ice-salt bath.
-
Bromination: Prepare a solution of recrystallized N-Bromosuccinimide (186.9 g, 1.05 mol) in DMF (400 mL). Add this solution dropwise over 2 hours via an addition funnel, strictly maintaining the internal temperature between -5 °C and 0 °C[5].
-
IPC Checkpoint: Stir for an additional 1 hour at 0 °C. Analyze via HPLC. The ratio of mono-brominated product to unreacted starting material should be >99:1, with di-brominated impurities <1.5%.
-
Workup: Pour the reaction mixture into ice-cold water (3 L) containing sodium thiosulfate (10 g) to quench any residual oxidant. Extract with methyl tert-butyl ether (MTBE, 3 x 800 mL). Wash the combined organics with water (3 x 1 L) to remove DMF, then brine (500 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via vacuum distillation or crystallization (depending on exact purity requirements) to yield 4-(5-Bromofuran-2-yl)tetrahydro-2H-pyran.
Data Presentation & Process Validation
To demonstrate the robustness of this self-validating system, quantitative data from a 10-gram optimization scale versus a 1-kilogram pilot scale are summarized below.
Table 1: Process Optimization & Scale-up Metrics
| Process Step | Reagent / Catalyst | Yield (10g Scale) | Yield (1kg Scale) | Purity (HPLC/GC) | Key Impurity Profile |
| 1. C-C Coupling | n-BuLi, THF, -78°C | 94% | 91% | 96% | Unreacted ketone (<2%) |
| 2. Dehydration | p-TsOH, Toluene | 96% | 95% | 98% | Polymeric furan (<1%) |
| 3. Hydrogenation | 10% Pd/C, H₂, EtOH | 98% | 97% | >99% | Unreduced alkene (N.D.) |
| 4. Bromination | NBS, DMF, -5°C | 88% | 85% | 98.5% | Di-brominated species (1.2%) |
| Overall Process | -- | 77.8% | 71.2% | >98.5% | -- |
Table 2: Analytical In-Process Controls (IPC)
| Step | Analytical Method | Pass/Fail Criteria for Advancing | Causality / Rationale |
| 1 | GC-MS | Ketone RT peak area < 2% | Prevents unreacted ketone from complicating the dehydration step. |
| 2 | Volumetric (Dean-Stark) | Theoretical water volume collected | Ensures complete conversion of the unstable tertiary alcohol. |
| 3 | ¹H NMR (400 MHz) | Absence of multiplet at δ 5.9-6.1 ppm | Confirms complete reduction of the THP alkene before bromination. |
| 4 | HPLC (UV 254 nm) | Target peak > 98%; Di-bromo peak < 1.5% | Prevents downstream cross-coupling failures in API synthesis. |
References
-
[1] WO2011121505A1 - Cytokine inhibitors - Google Patents. Available at:
-
[2] BR112019012822A2 - 1,2,4-thiadiazolylpyrrolones and 1,2,4-thiadiazolylhydantoins and their salts and use as herbicides - Google Patents. Available at:
-
[4] Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC. Available at:[Link]
-
FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Available at:[Link]
-
[3] Electrophilic Aromatic Substitution Mechanism & Key Concepts - Total Synthesis. Available at:[Link]
Sources
- 1. WO2011121505A1 - Cytokine inhibitors - Google Patents [patents.google.com]
- 2. BR112019012822A2 - 1,2,4-thiadiazolylpyrrolones and 1,2,4-thiadiazolylhydantoins and their salts and use as herbicides - Google Patents [patents.google.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Stille Coupling Reactions for Brominated Furan Intermediates: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Furan Scaffolds and the Stille Coupling
Furan-containing molecules are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and conformational characteristics make them indispensable building blocks in modern drug discovery and development. The precise and efficient functionalization of the furan ring is, therefore, a critical challenge for synthetic chemists. Among the arsenal of cross-coupling reactions, the Stille coupling has emerged as a robust and versatile method for forging carbon-carbon bonds under relatively mild conditions.[1][2][3] This palladium-catalyzed reaction between an organostannane and an organic electrophile, such as a brominated furan, offers exceptional functional group tolerance, making it particularly suitable for the late-stage modification of complex molecules.[1][2][3]
This application note provides an in-depth guide to the parameters governing the Stille coupling of brominated furan intermediates. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of catalysts, ligands, solvents, and temperature, and offer detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the furan intermediate. This step forms a Pd(II) complex. The reactivity of the C-X bond is crucial, with the general trend being I > Br > Cl.[4] For brominated furans, this step is typically efficient.
-
Transmetalation: This is often the rate-determining step of the reaction.[1] The organostannane reagent exchanges its organic group (R') with the bromide on the palladium center. The presence of additives like lithium chloride (LiCl) can accelerate this step.[6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments (R and R') are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5]
Key Reaction Parameters for Brominated Furan Intermediates
The success of a Stille coupling reaction hinges on the careful selection and optimization of several parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is critical for catalytic activity and stability.
-
Palladium Precursors: Both Pd(0) and Pd(II) sources can be employed. Common Pd(0) precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are also effective as they are reduced in situ to the active Pd(0) species.[4]
-
Phosphine Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the precipitation of palladium black.[7] For many Stille couplings involving brominated furans, triphenylphosphine (PPh₃) is a reliable choice, often used in the form of Pd(PPh₃)₄.[6][8] More electron-rich and bulky phosphine ligands, such as XPhos, can sometimes improve yields and reaction rates, especially with challenging substrates.[9]
Organostannane Reagents
Organostannanes are air and moisture stable, which is a significant advantage over other organometallic reagents.[2][10] For coupling with brominated furans, a variety of organostannanes can be used, including aryl-, heteroaryl-, vinyl-, and alkynylstannanes.[4] The non-transferred groups on the tin are typically butyl or methyl.[10] It is important to note the high toxicity of organotin compounds and handle them with appropriate safety precautions.[2][11]
Solvents
The choice of solvent can significantly impact the reaction rate and yield.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dioxane are commonly used and often give good results.[8][12]
-
Aromatic Hydrocarbons: Toluene is another effective solvent, and in some cases, can minimize side reactions like dehalogenation compared to more polar solvents.[12][13]
-
Ethereal Solvents: Tetrahydrofuran (THF) is also a viable option.[13]
Rigorous degassing of the solvent to remove oxygen is crucial to prevent homocoupling of the organostannane and deactivation of the catalyst.[14]
Temperature
Stille couplings are typically conducted at elevated temperatures, generally in the range of 80-110 °C.[8] The optimal temperature will depend on the reactivity of the specific substrates and the chosen solvent. It is important to note that excessively high temperatures can lead to catalyst decomposition and the formation of palladium black, which reduces the reaction yield.[7]
Additives
Certain additives can have a beneficial effect on the reaction.
-
Lithium Chloride (LiCl): LiCl is often added to accelerate the transmetalation step, particularly with less reactive organostannanes.[4][6]
-
Copper(I) Iodide (CuI): In some cases, CuI can be used as a co-catalyst to promote the reaction, especially with sterically hindered or electronically challenging substrates.[1][4]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Stille Coupling of 2-Bromofuran
This protocol describes a typical Stille coupling of 2-bromofuran with an organostannane.
Figure 2: Workflow for the Stille coupling of 2-bromofuran.
Materials:
-
2-Bromofuran (1.0 equivalent)
-
Organostannane (e.g., aryl-, vinyl-, or heteroaryltributylstannane) (1.1 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Aqueous potassium fluoride (KF) solution (for work-up)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromofuran, the organostannane reagent, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite®, wash the filter cake with the organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of 3-Bromofuran with LiCl Additive
This protocol is suitable for less reactive organostannanes or when the standard protocol gives low yields.
Materials:
-
3-Bromofuran (1.0 equivalent)
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Lithium chloride (LiCl) (3.0 equivalents)
-
Anhydrous, degassed DMF or Toluene
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromofuran and LiCl.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the organostannane and Pd(PPh₃)₄.
-
Stir the reaction at 80-100 °C and monitor its progress.
-
Follow the work-up and purification steps as described in Protocol 1.
Summary of Reaction Parameters
The following table summarizes typical reaction parameters for the Stille coupling of brominated furans.
| Parameter | Typical Conditions | Rationale & Expert Insights |
| Brominated Furan | 2-Bromofuran, 3-Bromofuran, Dibromofurans | The C-Br bond at the 2-position of furan is generally more reactive than at the 3-position. |
| Organostannane | Aryl-, heteroaryl-, vinyl-, alkynylstannanes (1.1-1.5 eq) | The reactivity of the transferable group follows the order: alkynyl > vinyl > aryl > alkyl.[4] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃/ligand, Pd(OAc)₂/ligand | Pd(PPh₃)₄ is a reliable choice for many applications. For challenging substrates, a combination of a Pd source and a more specialized ligand may be necessary. |
| Ligand | PPh₃, AsPh₃, XPhos | Triphenylphosphine is a standard. More electron-rich and bulky ligands can sometimes accelerate reductive elimination and prevent side reactions.[12] |
| Solvent | Toluene, DMF, Dioxane, THF | Toluene is often a good starting point to minimize dehalogenation. DMF's high boiling point and polarity can be advantageous for less reactive partners.[12] |
| Temperature | 80-110 °C | Optimization is key. Monitor for catalyst decomposition (palladium black) at higher temperatures.[7] |
| Additives | LiCl (3 eq), CuI (catalytic) | LiCl can significantly accelerate the rate-limiting transmetalation step.[6] CuI can be beneficial in certain cases, particularly with vinylstannanes. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents | - Use a fresh batch of catalyst and ensure rigorous exclusion of air.- Increase the reaction temperature in increments.- Purify starting materials. |
| Homocoupling of Organostannane | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas all solvents and reagents.- Use a more stable ligand or lower the reaction temperature. |
| Dehalogenation of Bromofuran | - High temperature- Certain solvents (e.g., dioxane, DMF) | - Lower the reaction temperature.- Switch to a less polar solvent like toluene.[12] |
| Difficulty Removing Tin Byproducts | - Incomplete precipitation | - Ensure a sufficient excess of aqueous KF is used during work-up and stir vigorously.- Multiple washes with KF solution may be necessary. |
Conclusion
The Stille coupling is a powerful and reliable method for the synthesis of functionalized furan derivatives, which are of high value in pharmaceutical and materials science research. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of catalyst, ligand, solvent, and temperature is essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement and optimize Stille coupling reactions for their specific brominated furan intermediates.
References
- Benchchem. (n.d.). Application Notes and Protocols: 2,4-Dibromofuran as a Versatile Building Block in Organic Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals.
- Organic Reactions. (n.d.). The Stille Reaction.
- Zhang, H.-P., Li, X., & Li, H.-Y. (n.d.). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. Semantic Scholar.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC.
- Wikipedia. (n.d.). Stille reaction.
- Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. YouTube.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- MSU Chemistry. (n.d.). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin.
- IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
- RSC Publishing. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
- ResearchGate. (n.d.). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
- Benchchem. (n.d.). Optimizing reaction conditions for coupling furan and purine rings.
- MDPI. (2022, October 14). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Tang, H., Menzel, K., & Fu, G. C. (2003, October 27). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. PubMed.
- MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Reddit. (2019, October 7). significant dehalogenation in stille coupling.
- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
- ACS Publications. (n.d.). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling.
- Espinet, P., & Echavarren, A. M. (2004, August 27). The Mechanisms of the Stille Reaction. University of Windsor.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). PMC.
- ResearchGate. (n.d.). Ligand effects on Stille couplings of Z-b-bromostyrene a,b.
- Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling.
- ResearchGate. (2014, October 14). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry.
- (n.d.). Stille-coupling.
- The Organic Chemist. (2020, July 18). Stille Coupling. YouTube.
- (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Chemistry.
- Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. (2022, January 10). PMC.
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling of 4-(5-Bromofuran-2-yl)oxane
Topic: Improving yield in cross-coupling reactions with 4-(5-Bromofuran-2-yl)oxane Content type: Technical Support Center Guide
Substrate Profile:
-
Compound: 4-(5-Bromofuran-2-yl)oxane
-
Core Reactivity: Electron-rich heteroaryl bromide.
-
Primary Challenges: Protodehalogenation (loss of Br), furan ring sensitivity (acid/oxidation), and catalyst deactivation.[1]
Welcome to the Technical Support Center. This guide is designed for researchers encountering yield issues with 4-(5-Bromofuran-2-yl)oxane . Unlike simple aryl bromides, this substrate possesses a unique combination of an electron-rich furan ring and a saturated oxane (tetrahydropyran) moiety. This specific architecture requires a tailored approach to catalyst selection and reaction environment control.[2]
Part 1: The "Engine" – Catalyst & Ligand Selection
Q: I am using standard Pd(PPh3)4 conditions, but conversion is stalled at <40%. Why?
A: The standard tetrakis(triphenylphosphine)palladium(0) catalyst is often insufficient for electron-rich heteroaryl halides like bromofurans.
-
The Mechanism: The oxidative addition of electron-rich furans to Pd(0) is generally facile. However, the resulting Pd(II) intermediate is prone to non-productive pathways if the transmetalation step is slow.
-
The Problem: PPh3 is a monodentate ligand that can dissociate, leading to catalyst precipitation (Palladium black) before the cycle completes.
-
The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Recommendation: Use XPhos or SPhos with a Pd(0) source like Pd2(dba)3 or a precatalyst (e.g., XPhos Pd G2).
-
Why? These bulky, electron-rich ligands facilitate the reductive elimination step and stabilize the Pd center against decomposition, significantly boosting turnover numbers (TON) for heteroaryl substrates.
-
Q: My reaction turns black immediately upon heating. What does this indicate?
A: Rapid formation of Palladium black indicates catalyst decomposition (agglomeration of Pd(0) nanoparticles).
-
Cause: The ligand is not stabilizing the metal center effectively at the reaction temperature, or the reaction mixture contains destabilizing impurities (e.g., oxidants).
-
Fix:
-
Lower Temperature: Reduce from 100°C to 60-80°C.
-
Increase Ligand/Metal Ratio: Ensure a ratio of at least 2:1 (Ligand:Pd) if mixing in situ.
-
Use a Precatalyst: Pre-formed precatalysts (e.g., XPhos Pd G2 ) release the active species slowly and in a controlled manner, preventing the "burst" of active Pd that leads to aggregation.
-
Part 2: Reaction Environment – Base & Solvent[3][4][5]
Q: I see the starting bromide disappear, but the major product is the debrominated species (4-(furan-2-yl)oxane). How do I stop this?
A: This is Protodehalogenation , the most common failure mode for 2-bromofurans.
-
Mechanism: The oxidative addition complex (L-Pd-Ar-Br) captures a proton (from water or solvent) faster than it undergoes transmetalation with the boronic acid. This is exacerbated by electron-rich rings which make the Pd-C bond more nucleophilic.
-
Troubleshooting Protocol:
-
Switch to Anhydrous Conditions: If using aqueous carbonate bases (Suzuki), switch to anhydrous CsF or K3PO4 in dry 1,4-Dioxane or Toluene .[1]
-
Increase Boronate Concentration: Use 1.5 - 2.0 equivalents of the coupling partner to accelerate the rate of transmetalation relative to protonation.
-
Avoid Alcohols: Never use methanol or ethanol as cosolvents for this specific substrate.
-
Q: Can I use strong bases like NaOtBu to speed up the reaction?
A: Avoid strong alkoxide bases.
-
Reason: The furan ring, while generally robust to base, can undergo ring-opening or degradation under harsh basic conditions, especially at high temperatures.[1] Furthermore, strong bases can promote homocoupling of the boronic acid partner.
-
Recommendation: Stick to mild inorganic bases: K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate).
Part 3: Optimized Protocols
Protocol A: High-Yield Suzuki-Miyaura Coupling
Best for coupling with aryl/heteroaryl boronic acids.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.5 equiv[3]
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K3PO4 (2.0 equiv, finely ground)[1]
-
Solvent: THF/Water (10:1) ORAnhydrous 1,4-Dioxane (if protodehalogenation is observed)
Step-by-Step:
-
Charge a reaction vial with the substrate, boronic acid, K3PO4, and catalyst.[1]
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling).
-
Add degassed solvent via syringe.
-
Heat to 60°C (monitor conversion). If sluggish after 2 hours, increase to 80°C.[1]
-
Workup: Dilute with EtOAc, wash with water.
-
Purification Note: Furan derivatives can be acid-sensitive.[4] Add 1% Et3N to your silica gel column eluent to neutralize acidity and prevent streaking/decomposition.[4]
Protocol B: Stille Coupling (Alternative)
Use if Suzuki fails due to boronic acid instability or persistent protodehalogenation.
Reagents:
-
Substrate: 1.0 equiv
-
Organostannane: 1.1 equiv
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / AsPh3 (if sterically hindered)
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Combine reagents in a dry vial under Argon.
-
Add dry Toluene.
-
Heat to 90-100°C .
-
Workup: Wash with KF (aq) solution to precipitate Tin residues.
Part 4: Troubleshooting Logic & Visualization
Decision Matrix: Solving Low Yields
Caption: Diagnostic flowchart for identifying and resolving failure modes in 4-(5-Bromofuran-2-yl)oxane cross-coupling.
Quantitative Comparison of Conditions
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reason |
| Catalyst | Pd(PPh3)4 | XPhos Pd G2 or Pd(OAc)2 + SPhos | Bulky ligands prevent catalyst death and speed up reductive elimination. |
| Base | Na2CO3 / NaOH | K3PO4 or CsF | Milder bases prevent furan degradation; Fluoride aids transmetalation without water. |
| Solvent | DMF (wet) | 1,4-Dioxane or THF | DMF can decompose at high T; Ethers are more stable and dissolve the oxane substrate well. |
| Atmosphere | Nitrogen Balloon | Argon Sparge + Sealed Vial | Furans are sensitive to oxidative degradation; strict exclusion of O2 is vital. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Glover, B., et al. (2015).[1] Reliable Cross-Coupling Procedures for the Preparation of 2-Substituted Furans. Organic Process Research & Development, 19(2), 250–260.[1] (Contextual grounding for furan stability).
Disclaimer: These protocols are provided for research purposes. Always consult the Safety Data Sheet (SDS) for 4-(5-Bromofuran-2-yl)oxane and all reagents before handling.
Sources
Technical Support Center: Minimizing Debromination in Furan Synthesis
Status: Operational Operator: Senior Application Scientist Ticket ID: Furan-Br-Stability-001 Subject: Troubleshooting hydrodehalogenation and loss of bromine during furan functionalization.
Executive Summary
In drug discovery, brominated furans are critical scaffolds. However, the C-Br bond on the electron-rich furan ring is highly labile. "Debromination" (hydrodehalogenation) is the most frequent failure mode during Palladium-catalyzed cross-couplings and metal-halogen exchange reactions.
This guide provides a self-validating system to suppress these side reactions. The core philosophy is Kinetic Suppression : we must retard the rate of
Diagnostic & Troubleshooting Modules
Module A: Debromination during Pd-Catalyzed Cross-Coupling (Suzuki/Stille)
Symptom: You are attempting a Suzuki coupling at Position 2 (C-OTf or C-Cl), but the Bromine at Position 3 is replaced by Hydrogen (H), or the Bromine itself reacts when it should remain inert.
Root Cause Analysis:
-
Hydride Source Contamination: The catalytic cycle enters a "Hydrodehalogenation Loop" via
-hydride elimination from the solvent (alcohols) or the base (amines). -
Oxidative Addition Competition: The catalyst attacks the C-Br bond instead of the intended C-OTf/C-Cl bond.
Troubleshooting Q&A
Q: I am seeing significant amounts of debrominated furan (Ar-H) instead of the coupled product. My solvent is Ethanol/Water. Why?
A: Ethanol is a primary hydride donor. In the presence of Pd(II), alcohols undergo
-
Fix: Switch to aprotic polar solvents (DMF, DMA, or NMP) or Toluene. If water is required for the boronic acid, use a biphasic system (Toluene/H2O) without alcohols.
Q: I am using
-
Fix: Switch to inorganic bases.
or are superior for stabilizing the C-Br bond because they do not donate hydrides.
Q: How do I couple a C-Cl bond while keeping a C-Br bond intact?
A: You must exploit the electronic and steric differences. C-Br is generally more reactive than C-Cl. However, if you are coupling a triflate (OTf) in the presence of a Bromine, use a bulky, electron-rich ligand like
-
Mechanism: Bulky ligands facilitate the oxidative addition of the most accessible/labile group but, more importantly, they accelerate the reductive elimination of the cross-coupled product, reducing the residence time of the Pd-species in the cycle where side reactions (like exchange) occur.
Module B: Debromination during Lithium-Halogen Exchange
Symptom: When attempting to lithiate a dibromofuran to functionalize one site, you observe "scrambling" (migration of the Li) or protonation (formation of hydro-furan).
Root Cause Analysis:
-
Temperature Failure: Furyllithium species are thermally unstable above -78°C.
-
The "Internal Quench": The alkyl bromide byproduct (e.g.,
) reacts with the newly formed furyllithium.
Troubleshooting Q&A
Q: I used n-BuLi at -78°C, but I got a mixture of products.
A:
Q: Can I perform this at 0°C? -78°C is difficult for scale-up. A: Standard organolithiums will fail at 0°C (scrambling).
-
Fix: Use TurboGrignard (
) .[1] The LiCl breaks up the magnesium aggregates, creating a highly reactive monomeric species that permits Br-Mg exchange at higher temperatures (0°C to RT) without the extreme basicity that leads to protonation or scrambling.
Visualizing the Failure Mode
The following diagram illustrates the "Hydrodehalogenation Loop" in Palladium catalysis—the primary enemy of bromofuran stability.
Figure 1: The Mechanistic Divergence. Note that the presence of hydride sources (red path) hijacks the Pd(II) intermediate, leading to debromination.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling of 2,3-Dibromofuran
Objective: Couple at C2-Br while preserving C3-Br.
Rationale: C2 is electronically more deficient (alpha to oxygen) and sterically more accessible than C3. We use a base that cannot donate hydrides and a solvent that suppresses dehalogenation.
-
Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.
-
Reagents:
-
2,3-Dibromofuran (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) — Note: is less bulky, allowing it to access the C2 site, but controlled temp is key. -
Base:
(2.0 equiv, 2M aqueous solution, degassed). -
Solvent: DME (Dimethoxyethane) or Toluene (Degassed). DO NOT use Ethanol.
-
-
Procedure:
-
Workup: Dilute with Et2O, wash with water. The C3-Br remains intact.
Protocol B: "TurboGrignard" Exchange for C3-Functionalization
Objective: Selectively functionalize 3-bromofuran without cryogenic cooling.
-
Reagents:
-
3-Bromofuran (1.0 equiv)
- (1.1 equiv, 1.3M in THF)
-
Electrophile (e.g., Benzaldehyde).
-
-
Procedure:
-
Dissolve 3-bromofuran in anhydrous THF at 0°C .
-
Add
dropwise over 10 minutes. -
Stir at 0°C for 30 minutes. (Conversion to 3-furylmagnesium chloride is usually >95%).
-
Add Electrophile. Warm to Room Temp.
-
-
Why this works: The LiCl breaks the polymeric Mg aggregates. The exchange is faster than the protonation side reaction, and the resulting Grignard is less basic than a Lithium species, preventing self-destruction.
Data & Comparison Tables
Table 1: Solvent & Base Effects on Debromination Rate
Data synthesized from comparative reduction studies in Pd-catalyzed systems.
| Solvent System | Base Type | Hydride Donor Potential | Debromination Risk | Recommendation |
| Ethanol / Water | High (Solvent + Base) | Critical | ⛔ AVOID | |
| Isopropanol | High (Solvent) | High | ⛔ AVOID | |
| DMF / Water | Medium (Base) | Moderate | ⚠️ CAUTION | |
| Toluene / Water | None | Low | ✅ PREFERRED | |
| DME / Water | None | Very Low | ✅ OPTIMAL |
Table 2: Reagent Selection for Metallation
| Reagent | Temp Required | Byproduct | Risk of Scrambling |
| n-BuLi | -78°C | n-BuBr | High (Byproduct reacts) |
| t-BuLi (2 eq) | -78°C | Isobutene (Gas) | Low (Clean reaction) |
| TurboGrignard | 0°C to RT | i-PrBr | Very Low (Stable species) |
References
-
Mechanistic Studies on Pd-Catalyzed Dehydrohalogen
- Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Source: PMC / NIH.
-
URL:[Link]
-
Hydrodehalogen
- Title: A mechanistic investigation of hydrodehalogen
- Source: Chemical Communic
-
URL:[Link]
- Preventing Debromination in Lithiation Title: Preventing debromination of 3-Bromothiophene (Analogous to Furan) during reactions. Source: BenchChem Technical Guides.
-
Chemoselective Coupling
-
TurboGrignard Applic
- Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Source: Molecules (PMC).
-
URL:[Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for Sterically Hindered Furan Bromides
Welcome to the technical support center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of sterically hindered furan bromides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues, enhance reaction efficiency, and ensure the successful synthesis of your target molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with sterically hindered furan bromides in Suzuki-Miyaura cross-coupling reactions.
Q1: What are the primary challenges when performing Suzuki-Miyaura coupling with sterically hindered furan bromides?
A1: The primary challenges stem from the steric bulk surrounding the reaction center, which can impede key steps in the catalytic cycle.[1][2] Specifically:
-
Slow Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-bromine bond of the furan, can be significantly slowed by steric hindrance.[1][3]
-
Difficult Reductive Elimination: The final step, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, can also be hindered by the steric bulk of the coupling partners.[1]
-
Increased Side Reactions: Steric hindrance can promote undesirable side reactions such as dehalogenation (replacement of the bromine with a hydrogen atom) and protodeboronation (loss of the boronic acid/ester group).[1][4]
Q2: What is a typical starting catalyst loading for these challenging reactions?
A2: For sterically demanding Suzuki-Miyaura couplings, a higher catalyst loading than standard conditions is often necessary to achieve a reasonable reaction rate and yield. A typical starting point is 1-5 mol% of the palladium precursor.[5][6] However, the optimal loading is highly dependent on the specific substrates, ligand, and other reaction conditions. It is often beneficial to screen a range of catalyst loadings to find the best balance between reaction efficiency and cost.[7][8]
Q3: Which type of palladium precatalyst is generally recommended?
A3: While various palladium sources can be used, precatalysts that readily form the active Pd(0) species are often preferred. Common choices include:
-
Pd(OAc)₂ (Palladium(II) acetate): Often used in combination with a phosphine ligand. The Pd(II) is reduced in situ to the active Pd(0) species.[9]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source that is widely used in cross-coupling reactions.[9][10]
-
PEPPSI™-type precatalysts: These are particularly effective for challenging couplings, especially when paired with N-heterocyclic carbene (NHC) ligands.[9]
Q4: How critical is the choice of ligand for coupling sterically hindered furan bromides?
A4: The ligand choice is paramount for the success of these reactions. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps while stabilizing the palladium catalyst.[11][12] These ligands increase the electron density on the palladium center, promoting oxidative addition, and their steric bulk can accelerate the final reductive elimination step.[11] Examples of effective ligands for sterically hindered substrates include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and other bulky phosphines like P(t-Bu)₃ and Amphos.[12][13][14]
Q5: What is the optimal palladium-to-ligand ratio?
A5: The optimal Pd:ligand ratio depends on the specific ligand used. For monodentate ligands like SPhos or P(t-Bu)₃, a ratio of 1:2 to 1:4 (Pd:ligand) is common to ensure the formation of the desired catalytically active species and prevent catalyst deactivation.[10] For bidentate ligands like dppf, a 1:1 to 1:1.2 ratio is typically sufficient.
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Problem: Low to No Yield
Q6: My reaction is resulting in low or no yield of the desired coupled product. What are the likely causes and how can I address them?
A6: Low or no yield is a common problem with sterically hindered substrates and can be attributed to several factors.[1][10]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading, for example, from 2 mol% to 5 mol%.[6] 2. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃).[12][13] The unique steric and electronic properties of each ligand can have a significant impact on reactivity. 3. Change Palladium Precursor: If using a Pd(II) source like Pd(OAc)₂, try a Pd(0) source such as Pd₂(dba)₃ to bypass the in-situ reduction step.[10] |
| Suboptimal Reaction Conditions | 1. Increase Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[1][15] Cautiously increase the reaction temperature in 10-20 °C increments. 2. Screen Bases: The choice of base is crucial for the transmetalation step.[4][16] Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[17][18] K₃PO₄ is often a good starting point for challenging couplings.[1] 3. Solvent Selection: The solvent can influence catalyst solubility and activity.[4] Common solvents for Suzuki couplings include dioxane, toluene, and THF. Sometimes a mixture of solvents or the addition of water can be beneficial.[1] |
| Reagent Quality and Purity | 1. Check Boronic Acid/Ester: Boronic acids can be prone to degradation (protodeboronation).[19] Use fresh or properly stored boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters or MIDA boronates.[1][19] 2. Ensure Anhydrous and Degassed Solvents: Oxygen can deactivate the palladium catalyst.[10] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).[10][20] Use anhydrous solvents if water-sensitive reagents are involved. |
| Catalyst Deactivation | Impurities in the starting materials or solvent can poison the catalyst.[21] Ensure high purity of all reagents and solvents. The formation of palladium black is an indication of catalyst deactivation.[1] |
Problem: Significant Side Product Formation
Q7: I am observing significant amounts of side products, such as dehalogenation of my furan bromide or homocoupling of the boronic acid. How can I minimize these?
A7: The formation of side products is often competitive with the desired cross-coupling pathway, especially in challenging reactions.[20]
Side Products & Mitigation Strategies:
| Side Product | Cause | Mitigation Strategies |
| Dehalogenation (Hydrodehalogenation) | The replacement of the bromide with a hydrogen atom. This can be promoted by β-hydride elimination from certain substrates or by side reactions with the solvent or base.[1][4] | 1. Use a Bulky Ligand: Bulky ligands like those from the Buchwald family are designed to promote reductive elimination over competing pathways.[1] 2. Strictly Inert Conditions: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) with properly degassed solvents to minimize sources of hydrogen.[20] |
| Homocoupling (Glaser-Hay type) | The coupling of two boronic acid molecules. This is often facilitated by the presence of oxygen or when using a Pd(II) precatalyst that is reduced in situ.[9][10] | 1. Thorough Degassing: Rigorously deoxygenate the reaction mixture and solvents.[10] 2. Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[10] |
| Protodeboronation | The cleavage of the C-B bond of the boronic acid by a proton source (e.g., water).[1] | 1. Use Anhydrous Conditions: Ensure solvents and bases are thoroughly dried.[1] 2. Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][19] 3. Choose the Right Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
III. Experimental Protocols & Methodologies
General Procedure for Screening Catalyst Loading
This protocol provides a starting point for optimizing the catalyst loading for the Suzuki-Miyaura coupling of a sterically hindered furan bromide.
Materials:
-
Sterically hindered furan bromide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the furan bromide, boronic acid/ester, and base to a dry reaction vial equipped with a stir bar.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Reaction Execution: Transfer the catalyst solution to the reaction vial containing the substrates and base using a syringe. Add the remaining solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Heating and Monitoring: Seal the reaction vial and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6][22] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[9][23][24]
Caption: A workflow for troubleshooting low yields in challenging couplings.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6296-6335. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available from: [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Myers, A. G. (2014). The Suzuki Reaction. Harvard University. Available from: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Available from: [Link]
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]
-
Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
National Center for Biotechnology Information. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. Available from: [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
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- 9. Yoneda Labs [yonedalabs.com]
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- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
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- 16. wwjmrd.com [wwjmrd.com]
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- 21. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 22. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
Technical Support Center: Solving Solubility Issues of Furan-Oxane Derivatives in Aqueous Media
Introduction: Understanding the Challenge
Furan-oxane derivatives are a class of heterocyclic compounds with significant potential in drug discovery and materials science.[1][2] Their rigid, often planar structures, rich in carbon and heteroatoms but frequently lacking ionizable groups, contribute to high crystal lattice energy and inherent hydrophobicity.[1] This combination often results in poor aqueous solubility, a critical hurdle that can stall research and development.[3][4] Inadequate solubility can lead to unreliable data in biological assays, low bioavailability in preclinical studies, and significant formulation challenges.[4][5]
This guide provides a structured, in-depth approach to systematically address and overcome the solubility challenges associated with furan-oxane derivatives. By understanding the underlying principles and applying the troubleshooting strategies and protocols within, researchers can unlock the full potential of these promising molecules.
Frequently Asked Questions (FAQs): First Principles
Q1: What is the fundamental difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A1: Understanding this distinction is crucial for experimental design and data interpretation.
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the most stable solid form of the compound.[6][7] It is typically determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate for an extended period (24-72 hours).[6] This value represents the maximum amount of a compound that can remain dissolved indefinitely.
-
Kinetic Solubility is the concentration at which a compound precipitates out of a solution that was prepared by adding a concentrated stock (usually in an organic solvent like DMSO) to an aqueous buffer.[6][8] The resulting precipitate is often an amorphous, less stable form.[9] Kinetic solubility values are almost always higher than thermodynamic solubility because they represent a supersaturated, metastable state.[7][10]
Why it matters: For early-stage in vitro screening, a high kinetic solubility might be sufficient. However, for in vivo studies or formulation development, relying on kinetic solubility is risky, as the compound may precipitate over time, leading to inaccurate dosing and low bioavailability.[9] Thermodynamic solubility is the more reliable parameter for guiding lead optimization.[9]
Q2: What are the primary molecular features of furan-oxane derivatives that contribute to their poor water solubility?
A2: Several factors are at play:
-
Hydrophobicity: The core furan and oxane rings are predominantly non-polar, leading to unfavorable interactions with water molecules.[1]
-
Molecular Rigidity and Planarity: The rigid structure of these scaffolds allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to break this lattice apart, which disfavors dissolution.
-
Lack of Ionizable Groups: Many furan-oxane derivatives lack acidic or basic functional groups that can be protonated or deprotonated. This prevents the use of pH adjustment, one of the simplest methods for increasing solubility.[11]
Q3: Before I start complex formulation work, what is a simple first step to get a preliminary assessment of my compound's solubility?
A3: A simple visual kinetic solubility test is a good starting point. Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM). Then, serially dilute this stock into your primary aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations. Observe the solutions for any signs of precipitation (cloudiness, visible particles) immediately and after a set period (e.g., 1-2 hours) at room temperature. This will give you a rough estimate of the kinetic solubility limit in that specific medium.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This section is designed as a logical workflow. Start with the simplest, most common techniques and progress to more advanced methods as needed.
Problem 1: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous buffer.
This is the most common solubility issue. Your primary goal is to modify the solvent environment to be more accommodating to the hydrophobic compound.
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.[12][14]
First-Line Actions:
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of DMSO. However, be aware that DMSO concentrations above 0.5-1% can be toxic to cells or interfere with assays.[15] Always run a vehicle control with the same final DMSO concentration.[15]
-
Test Alternative Co-solvents: Different co-solvents can have different solubilizing capacities. Common alternatives to DMSO in pharmaceutical research include:
Data-Driven Decision Making: Co-solvent Screening
| Co-solvent System (in PBS, pH 7.4) | Max Achieved Solubility (µM) | Observations |
| 0.5% DMSO | < 1 | Immediate, heavy precipitation |
| 1% DMSO | 5 | Precipitates after 30 minutes |
| 5% Ethanol | 15 | Hazy, fine precipitate after 1 hour |
| 5% Propylene Glycol | 25 | Clear solution, stable for > 4 hours |
| 5% PEG 400 | 40 | Clear solution, stable for > 24 hours |
Table 1: Example solubility data for a model furan-oxane derivative in various co-solvent systems.
Problem 2: Co-solvents alone are insufficient, or my system is sensitive to organic solvents.
If you need higher concentrations or must avoid organic solvents, the next step is to explore pH modification or the use of solubilizing excipients.
The Principle: The solubility of weakly acidic or basic compounds is highly dependent on pH.[11][17] By adjusting the pH of the buffer, you can ionize the compound, making it significantly more polar and water-soluble.[18] According to the Henderson-Hasselbalch equation, for a weak acid, solubility increases as the pH rises above its pKa. For a weak base, solubility increases as the pH falls below its pKa.
Action Plan:
-
Determine pKa: First, determine if your furan-oxane derivative has an ionizable group and estimate its pKa.
-
Adjust Buffer pH: Prepare a series of buffers with pH values that bracket the pKa. For a weak acid, test pH values above the pKa; for a weak base, test values below.
-
Crucial Control: Ensure your compound is stable at the tested pH values. Run a stability check using HPLC to look for degradation products over time.
The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a torus (donut).[19] They have a hydrophilic exterior and a hydrophobic interior cavity.[20][21] Hydrophobic molecules, like furan-oxane derivatives, can be encapsulated within this non-polar interior, forming an "inclusion complex."[20] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[19][21]
Action Plan:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and low toxicity.[21][22]
-
Screen Concentrations: Prepare solutions of the chosen cyclodextrin in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Determine Solubility: Add an excess of your furan-oxane compound to each CD solution and determine the solubility (see Protocol 2). A 50-fold or greater increase in solubility can often be achieved.[19]
Problem 3: I need a high concentration for in vivo studies, and the previous methods are not sufficient or suitable.
For high-dose preclinical studies, more advanced formulation strategies that create a high-energy or dispersed state of the drug are often required.
The Principle: An amorphous solid is a high-energy, disordered state of a compound that lacks a crystalline lattice structure.[23][24] The energy barrier for dissolving an amorphous solid is much lower than for a crystalline one, leading to significantly higher apparent solubility and faster dissolution rates.[23][25] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix, which stabilizes the amorphous state and prevents recrystallization.[23][26]
Action Plan: This is an advanced technique typically requiring specialized equipment.
-
Polymer Selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Preparation Method: The two most common methods for preparing ASDs are:
-
Characterization: The resulting solid must be characterized using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm that the drug is in an amorphous state.[25]
Visualized Workflows and Mechanisms
Caption: Troubleshooting decision tree for solubility enhancement.
Caption: Cyclodextrin encapsulates a hydrophobic molecule.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol determines the true equilibrium solubility of your compound.[6]
-
Preparation: Add an excess amount of the solid furan-oxane derivative (enough to ensure some solid remains undissolved at the end) into a series of glass vials, each containing a precisely known volume of the desired aqueous buffer (e.g., 1 mL PBS, pH 7.4).
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for highly crystalline compounds.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully withdraw a specific volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. Prepare a standard curve in the same analytical solvent for accurate quantification.
Protocol 2: Solubility Enhancement using Cyclodextrin (Kneading Method)
This method creates a solid inclusion complex that can be easily weighed and dissolved for subsequent experiments.[27]
-
Molar Ratio Calculation: Determine the required mass of the furan-oxane derivative and the cyclodextrin (e.g., HP-β-CD) to achieve a specific molar ratio (commonly 1:1 or 1:2 drug-to-CD).
-
Paste Formation: Place the weighed cyclodextrin in a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise and triturate with a pestle to form a homogeneous, consistent paste.
-
Drug Incorporation: Add the weighed furan-oxane derivative to the paste in small portions while triturating continuously. Continue kneading for 45-60 minutes to ensure thorough mixing and complex formation.[15]
-
Drying: Transfer the paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. This removes the solvent.
-
Processing: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure uniformity. The resulting powder can now be weighed and dissolved in an aqueous buffer to create a stock solution.
References
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
Butreddy, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available from: [Link]
-
AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publishing. Available from: [Link]
-
Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology. Available from: [Link]
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Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available from: [Link]
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Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. Available from: [Link]
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Crăciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available from: [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]
-
Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (2018). ResearchGate. Available from: [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. Available from: [Link]
-
Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Taylor & Francis Online. Available from: [Link]
-
Ueda, K., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery. Available from: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available from: [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2014). Taylor & Francis Online. Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Pharmaceuticals. Available from: [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. Available from: [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). ACS Publications. Available from: [Link]
-
Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Gally, J., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics. Available from: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of solid samples. ResearchGate. Available from: [Link]
-
Khadka, P., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available from: [Link]
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Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). De Gruyter. Available from: [Link]
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Cosolvent. Wikipedia. Available from: [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]
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The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2023). Molecules. Available from: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). European Pharmaceutical Review. Available from: [Link]
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Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available from: [Link]
-
Synthesis and Characterization of Furanic Compounds. (2014). Defense Technical Information Center. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. (2024). PubMed. Available from: [Link]
-
Optimizing Drug Solubility. (2017). Contract Pharma. Available from: [Link]
-
Categories, playing roles, and affected properties of furan‐based... ResearchGate. Available from: [Link]
-
Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applications. (2023). ChemRxiv. Available from: [Link]
-
Structures of natural and synthetic furan scaffolds 1a–1m. ResearchGate. Available from: [Link]
-
Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi. Available from: [Link]
-
Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems | Request PDF. ResearchGate. Available from: [Link]
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. (2022). PSE Community.org. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
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- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
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- 18. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
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Preventing furan ring opening under acidic reaction conditions
[1]
Diagnostic & Mechanism: Why Furans Fail
Before attempting to fix a reaction, it is critical to understand how the failure occurs. Furans are electron-rich heteroaromatics ("masked" enol ethers). In the presence of Brønsted or Lewis acids, they are highly susceptible to two primary failure modes: Hydrolytic Ring Opening and Polymerization .
The Mechanism of Failure
The rate-determining step in furan decomposition is the protonation of the
-
If Water is Present: The cation is trapped by water (nucleophile), leading to a hemiacetal that collapses into a 1,4-dicarbonyl (e.g., the Achmatowicz reaction or simple hydrolysis).
-
If Anhydrous: The cation can react with another furan molecule, leading to polymerization (humins/tars).
Visualization: The Acid Hydrolysis Pathway
The following diagram illustrates the "Path of Destruction" you must avoid.
Figure 1: The acid-catalyzed hydrolysis pathway. Preventing the initial protonation or the subsequent water attack is key to stability.
Troubleshooting Guide
Use this section to identify your specific experimental issue and apply the corresponding correction.
Issue 1: "My furan turns into a black tar/solid upon adding acid."
Diagnosis: Acid-catalyzed polymerization.[1] Context: This is common with electron-rich furans (e.g., 2-methylfuran, furfuryl alcohol) in concentrated acid or anhydrous conditions where the furan acts as its own nucleophile. Corrective Actions:
-
Dilution: High concentration favors intermolecular polymerization. Run the reaction at <0.1 M.
-
Temperature Control: Furan polymerization is highly temperature-dependent. Cool the reaction to 0°C or -78°C before adding the acid.
-
Solvent Switch: Use polar aprotic solvents (Acetonitrile, DMF) which can solvate the protonated intermediate better than non-polar solvents, reducing aggregation.
Issue 2: "I see linear dicarbonyl byproducts (NMR signals ~9.5 ppm)."
Diagnosis: Hydrolytic ring opening.[2] Context: Water is present in your reaction mixture, acting as the nucleophile that cleaves the ring. Corrective Actions:
-
Strict Anhydrous Conditions: Use molecular sieves (3Å or 4Å) in the reaction vessel. Ensure the acid source is anhydrous (e.g., use HCl in Dioxane/Ether rather than aqueous HCl).
-
Scavengers: If trace water is unavoidable, add a water scavenger like triethyl orthoformate (if chemically compatible) to consume water before it attacks the furan.
Issue 3: "I cannot functionalize the furan; it decomposes instantly."
Diagnosis: Substrate incompatibility with acid strength (
-
Substituent Effect: If possible, install an Electron-Withdrawing Group (EWG) before the acidic step. An ester or ketone at C2 stabilizes the ring significantly (see Data Table 1).
-
Lewis Acid Alternative: Switch from Brønsted acids (H⁺) to mild Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃). These coordinate to hard nucleophiles without necessarily protonating the furan carbon.
Technical Data: Stability Factors
Table 1: Impact of Substituents on Furan Acid Stability
Rule of Thumb: Electron-Donating Groups (EDG) activate the ring toward acid attack. Electron-Withdrawing Groups (EWG) deactivate and stabilize it.
| Substituent Type | Examples | Electronic Effect | Acid Stability | Recommended Handling |
| Strong EDG | -OH, -NH₂, -OR | Strong Activation | Very Low | Avoid acid; use basic conditions. |
| Weak EDG | -CH₃, -Alkyl | Weak Activation | Low | Use dilute acid, low temp, anhydrous.[1] |
| Neutral | -H (Unsubstituted) | Neutral | Moderate | Stable to dilute mineral acids at RT. |
| Weak EWG | -Cl, -Br | Deactivation | High | Stable to standard acidic workups. |
| Strong EWG | -CHO, -COOH, -NO₂ | Strong Deactivation | Very High | Can withstand hot concentrated acid (e.g., nitration). |
Experimental Protocols (SOPs)
Protocol A: The "Acid Tolerance" Stress Test
Use this protocol to determine the safe operating window for your specific furan substrate before committing valuable material.
Reagents:
-
Furan Substrate (10 mg)
-
Solvent (0.5 mL, e.g., DCM or MeCN)
-
Acid Source (e.g., TFA, HCl/Dioxane, or TsOH)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Workflow:
-
Baseline: Dissolve substrate and internal standard in solvent. Take a "Time 0" NMR or HPLC/LC-MS sample.
-
Titration: Add 0.1 equivalents of acid at 0°C.
-
Monitoring: Stir for 15 minutes. Analyze aliquot.
-
If stable: Increase acid to 1.0 equiv.[3]
-
If decomposing: Stop. Test a weaker acid (higher
).
-
-
Thermal Stress: If stable at 1.0 equiv at 0°C, warm to Room Temperature (RT) and monitor for 1 hour.
Protocol B: Anhydrous Acidic Workup
How to quench an acidic furan reaction without inducing hydrolysis during the workup.
-
Cool Down: Cool the reaction mixture to 0°C.
-
Non-Aqueous Quench: Do not dump into water. Add a base soluble in the organic phase (e.g., Triethylamine or Pyridine) dropwise until the pH is neutral (check with wet pH paper).
-
Precipitation: The amine salt (e.g., Et₃N·HCl) will precipitate.
-
Filtration: Filter off the salts through a fritted funnel or Celite pad.
-
Concentration: Concentrate the filtrate. Perform aqueous wash only after the strong acid has been neutralized.
Decision Logic for Reaction Design
Use this flowchart to select the correct conditions for your synthesis.
Figure 2: Decision tree for selecting reaction conditions based on substrate electronic properties.
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group on a furan-containing amine? A: Yes, but with caution. TFA is a strong acid. If your furan is electron-rich (e.g., alkyl-substituted), use a scavenger (like triethylsilane) to trap the t-butyl cation, preventing it from alkylating the furan ring (Friedel-Crafts side reaction). Keep the reaction time short and cold (0°C).
Q: Why is 2-furoic acid so much more stable than furan? A: The carboxylic acid group at the C2 position is strongly electron-withdrawing. It pulls electron density away from the ring, making the C5 position much less nucleophilic and therefore much harder to protonate. This raises the activation energy for the rate-limiting step of hydrolysis [1].
Q: Is silica gel chromatography safe for furans?
A: Silica gel is slightly acidic (
References
-
Williams, G. (1971). Kinetics and mechanism of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran. Journal of the Chemical Society B: Physical Organic.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text regarding electrophilic substitution vs.
-
Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science.
-
Gronheim, M., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers (Basel).
Technical Support Center: Troubleshooting Oxidative Addition with Electron-Rich Furan Bromides
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. If you are working with electron-rich heteroaryl halides—specifically furan bromides—in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille, etc.), you are likely encountering significant kinetic bottlenecks.
Unlike electron-deficient electrophiles, furan rings possess high electron density that fundamentally alters the thermodynamics and kinetics of the catalytic cycle. To achieve high yields, we cannot simply rely on standard catalytic systems (like Pd(PPh₃)₄); we must engineer the reaction conditions to force the palladium center to overcome these electronic barriers.
Below is our comprehensive diagnostic guide, causality-driven FAQs, and self-validating protocols to get your cross-coupling reactions back on track.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following logic tree to determine if your failure is genuinely an oxidative addition (OA) bottleneck or an off-cycle side reaction.
Diagnostic workflow for identifying and resolving cross-coupling failures with furan bromides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 3-bromofuran failing to undergo oxidative addition when my 3-bromopyridine works perfectly under the exact same conditions? A1: This is a fundamental issue of substrate electronics. Oxidative addition of Pd(0) into a C–Br bond requires the metal center to back-donate electron density into the C–X σ* antibonding orbital. Kinetic studies show that the addition of aryl halides to Pd(0) complexes typically occurs with a positive Hammett ρ value (+2 to +5), meaning that electron-withdrawing groups stabilize the buildup of negative charge in the transition state. Pyridine is electron-deficient and readily accepts this electron density[1]. Furan, however, is an electron-rich heterocycle. The high electron density on the furan ring actively resists palladium back-donation, creating a massive kinetic barrier to oxidative addition.
Q2: I am recovering almost all of my furan bromide, but my boronic acid is entirely consumed as a homocoupled dimer. What is happening? A2: If the oxidative addition step is sluggish, the Pd(0) catalyst remains idle in the reaction mixture. During this extended waiting period, trace oxygen or the unreduced Pd(II) pre-catalyst can mediate the oxidative homocoupling of your boronic acid[2]. This side reaction depletes your nucleophile and reduces the Pd(II) species to Pd(0)[3]. Solution: You must accelerate the oxidative addition step to outcompete the homocoupling pathway. Switch to a highly active, bulky, electron-rich ligand (such as PtBu₃ or XPhos) to lower the OA activation energy[4], and ensure rigorous freeze-pump-thaw degassing to remove trace O₂[2].
Q3: My GC-MS shows complete consumption of the furan bromide, but the main product is furan (protodehalogenation) rather than the cross-coupled product. How do I fix this? A3: You are observing hydrodebromination. This occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. The trapped Pd(II)(Furan)(Br) intermediate oxidizes another component in the mixture (often an amine base with β-hydrogens or an alcoholic solvent) to gain a hydride ligand[3]. This Pd-H species then undergoes reductive elimination to yield the des-halogenated furan[5]. This is highly problematic for electron-rich substrates paired with very active catalysts[6]. Solution: Eliminate all hydrogen donors. Switch from amine bases to inorganic bases (e.g., anhydrous K₃PO₄ or Cs₂CO₃), strictly avoid alcoholic solvents, and ensure your reaction is scrupulously dry.
Quantitative Analysis: Substrate Electronics vs. Ligand Sterics
To systematically select the right conditions, you must match the electronic demand of your furan bromide with the steric and electronic properties of your ligand.
Table 1: Impact of Substrate Electronics and Ligand Sterics on Oxidative Addition
| Substrate Type | Electronic Nature | Relative OA Rate | Primary Failure Mode | Recommended Ligand Class |
| 2-Bromopyridine | Electron-deficient | Fast | Homocoupling (minor) | Standard (e.g., PPh₃, dppf) |
| 2-Bromofuran | Moderately electron-rich | Moderate | Protodehalogenation | Bulky, electron-rich (e.g., XPhos) |
| 3-Bromofuran | Highly electron-rich | Slow | Unreacted Starting Material | Highly bulky, electron-rich (e.g., PtBu₃) |
| Aryl Chloride | Highly inert | Very Slow | Catalyst decomposition | Specialized (e.g., cataCXium A, NHCs) |
Note: 3-bromofuran is significantly more challenging than 2-bromofuran because the inductive electron-withdrawing effect of the oxygen atom is weaker at the 3-position, leaving the carbon more electron-rich.
Self-Validating Experimental Protocol
If you suspect oxidative addition is your point of failure, do not blindly screen conditions. Run this definitive, self-validating stoichiometric NMR experiment to isolate the OA step from transmetalation and reductive elimination.
Protocol: Diagnostic Stoichiometric NMR Study of Oxidative Addition
Objective: Monitor the direct conversion of Pd(0)Lₙ to the Pd(II)(Furan)(Br)Lₙ complex.
Step 1: Catalyst Preparation (Glovebox Required)
-
Inside an argon-filled glovebox, weigh 0.05 mmol of Pd₂(dba)₃ and 0.11 mmol of your target phosphine ligand (e.g., PtBu₃).
-
Dissolve both in 0.5 mL of strictly anhydrous, degassed THF-d₈.
-
Stir for 15 minutes at room temperature to generate the active monoligated Pd(0)L species.
Step 2: Baseline NMR Acquisition
-
Transfer the dark solution to an air-tight J. Young NMR tube.
-
Acquire a baseline ³¹P NMR spectrum to confirm the complete formation of the Pd(0)-ligand complex and the absence of free ligand.
Step 3: Substrate Addition
-
Return the J. Young tube to the glovebox.
-
Add 0.10 mmol of your furan bromide directly to the tube. Seal tightly and invert to mix.
Step 4: Kinetic Monitoring
-
Place the tube in the NMR spectrometer.
-
Acquire ³¹P and ¹H NMR spectra at 5-minute intervals for 2 hours at your intended reaction temperature.
Step 5: Data Interpretation
-
Success (OA is working): The ³¹P signal for the Pd(0)Lₙ complex depletes, and a new, downfield-shifted peak corresponding to the Pd(II) oxidative addition complex emerges. The ¹H NMR will simultaneously show a distinct chemical shift in the furan ring protons.
-
Failure (OA is the bottleneck): The ³¹P signal remains entirely unchanged over 2 hours. This proves the furan bromide is too electron-rich for your current ligand system. You must switch to a more sterically demanding, electron-rich ligand to force the reaction.
Pd-Catalyzed Cycle: Identifying oxidative addition bottlenecks and side reactions.
References
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides National Center for Biotechnology Information (PMC)[Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates Journal of the American Chemical Society (ACS)[Link]
-
Cross-Coupling Reactions Guide Journal of Medicinal Chemistry and Clinical Therapeutics (JMCCT) [Link]
-
Efficient Coupling of Heteroaryl Bromides with Arylboronic Acids in the Presence of a Palladium—Tetraphosphine Catalyst ResearchGate [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs [Link]
Sources
Controlling regioselectivity in substitution reactions of 4-(5-Bromofuran-2-yl)oxane
Technical Support Center: 4-(5-Bromofuran-2-yl)oxane Current Ticket: Regioselectivity & Functionalization Control[1]
System Overview: Scaffold Reactivity Profile
Welcome to the technical guide for 4-(5-Bromofuran-2-yl)oxane . Before troubleshooting specific reaction failures, it is critical to understand the electronic and steric "landscape" of this building block.
-
The Molecule: A furan ring substituted at C2 with a saturated tetrahydropyran (oxane) ring and at C5 with a bromine atom.
-
The Conflict: The furan ring is electron-rich (π-excessive).[1] The C5-Bromine is the primary "handle" for functionalization (via oxidative addition or Lithium-Halogen exchange).[1] However, the C3 and C4 positions are susceptible to competing pathways (C-H activation or Halogen Dance) depending on the reagents used.
-
Steric Environment: The oxane ring at C2 is a bulky, secondary alkyl group. It exerts significant steric pressure on the adjacent C3 position, indirectly influencing regioselectivity by making C3 less accessible than C4 for bulky electrophiles, although electronic factors (alpha-effect) still favor C3.
Decision Matrix: Troubleshooting Workflow
Use the following logic flow to identify the root cause of your experimental failure.
Figure 1: Decision tree for diagnosing regioselectivity failures based on reaction class.
Module A: Cross-Coupling (Suzuki-Miyaura)
Target: Substitution of Br at C5 with an Aryl/Heteroaryl group.[1][2]
Common Failure: Hydrodebromination (Protodebromination)
Symptom: You observe the formation of 4-(furan-2-yl)oxane (the bromine is replaced by hydrogen) instead of the coupled product. Cause: The oxidative addition of Pd into the C-Br bond is successful, but the transmetallation step is too slow. The intermediate Pd(II)-aryl species captures a proton from moisture or the solvent before it can couple with the boronic acid.
Protocol Optimization Guide
The furan ring is electron-rich, making the oxidative addition facile, but the resulting Pd-intermediate is prone to decomposition.
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3 + XPhos or Pd(dppf)Cl2 | XPhos (bulky, electron-rich) accelerates reductive elimination, preventing side reactions [1].[1] |
| Base | Na2CO3 (Aq) | K3PO4 (Anhydrous) or KF | Aqueous bases promote protodebromination. Anhydrous phosphate acts as a proton sponge and facilitates transmetallation without water. |
| Solvent | DMF/Water | 1,4-Dioxane or Toluene | Non-protic solvents minimize the source of protons available for the side reaction. |
| Temp | 100°C+ | 60°C - 80°C | Lower temperatures favor the coupling pathway over the higher-energy decomposition pathways.[1] |
Step-by-Step Protocol for Difficult Substrates:
-
Charge flask with 4-(5-bromofuran-2-yl)oxane (1.0 equiv), Arylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G2 precatalyst (2 mol%).[1]
-
Evacuate and backfill with Argon (3x). Critical: Oxygen inhibits the catalytic cycle.
-
Add anhydrous 1,4-dioxane (0.2 M concentration).
-
Heat to 80°C. Monitor by UPLC/LCMS.
-
Checkpoint: If starting material persists but no byproduct forms, add few drops of degassed water (controlled activation of boronic acid) [2].
Module B: Lithium-Halogen Exchange & The "Halogen Dance"
Target: Generating a nucleophile at C5 for reaction with aldehydes/ketones.
The Hidden Trap: The Halogen Dance
Symptom: You treat the substrate with a lithium base, quench with an electrophile (E+), and find the electrophile at C3 or C4 , while the Bromine has moved to a new position or disappeared.
Mechanism: If you use a base like LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), you are performing a deprotonation (C-H activation), not a halogen exchange.
-
LDA removes the proton at C3 (kinetic acidity).
-
The C3-lithio species attacks the C5-Br.[1]
-
The Bromine migrates to C3, leaving the Lithium at C5.
-
This scrambles the regiochemistry [3].
Correct Protocol: Lithium-Halogen Exchange
To ensure the reaction stays at C5, you must use a reagent that attacks the Bromine, not the Proton.
-
Reagent: t-BuLi (2.0 equiv) or n-BuLi (1.1 equiv).[1]
-
Temperature: -78°C (Strictly).
-
Solvent: THF (Anhydrous).
Why t-BuLi? t-BuLi performs Li-Hal exchange extremely rapidly (faster than deprotonation).[1] It generates t-BuBr as a byproduct, which is immediately destroyed by the second equivalent of t-BuLi (forming isobutene + LiBr), preventing the alkyl bromide from reacting with your furan-lithium species.[1]
Visualizing the Risk (Halogen Dance):
Figure 2: Mechanistic divergence between deprotonation (LDA) and halogen exchange (t-BuLi).[1]
Module C: Advanced C-H Functionalization (C3/C4)
Target: Installing a group at C3 while keeping the C5-Br intact.
Feasibility Warning: Direct C-H arylation at C3 in the presence of a C5-Br is chemically antagonistic. Palladium catalysts will preferentially undergo oxidative addition at the C-Br bond (C5) rather than activate the C-H bond (C3).
Recommended Route Redesign: If you require a substituent at C3, you cannot start with the 5-bromo analog.
-
Step 1: Start with 4-(furan-2-yl)oxane (No Bromine).[1]
-
Step 2: Perform C-H activation/borylation. The oxane group is an ortho-director (directing to C3), but the steric bulk may push selectivity toward C5.
-
Step 3: Block C5?
-
Strategy: Silylate C5 (TMS) -> Functionalize C3 -> Desilylate -> Brominate.[1]
-
Alternative: Use C3-selective bromination conditions first (if possible), then install the oxane, though this requires de novo synthesis of the furan ring.
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions.[1][2][3][4][5] Chem. Rev., 104(11), 5541. Link
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.[1] Link
-
Gribble, G. W. (2002). Lithiation of Furans. In: Lithium Chemistry: A Theoretical and Experimental Overview, Wiley-VCH.[1] Link
Sources
- 1. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR Spectral Analysis of 4-(5-Bromofuran-2-yl)oxane: A Comparative Guide
Introduction
In medicinal chemistry and drug development, the functionalization of heterocyclic pharmacophores must be rigorously verified to ensure structural integrity. 4-(5-Bromofuran-2-yl)oxane (also known as 4-(5-bromofuran-2-yl)tetrahydropyran) is a highly versatile building block. Confirming the regioselective bromination of the furan ring at the C5 position requires precise analytical techniques.
This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of 4-(5-Bromofuran-2-yl)oxane against its non-halogenated precursor, 4-(Furan-2-yl)oxane . By analyzing the comparative shifts, researchers can confidently map the inductive, resonance, and relativistic effects that serve as definitive diagnostic markers for C5-halogenation.
Comparative Spectral Analysis: The Halogenation Signature
1H NMR: Resonance vs. Inductive Effects
The introduction of a bromine atom at the C5 position of the furan ring fundamentally alters the local magnetic environment. While bromine is electronegative (inductive electron withdrawal), it also possesses lone pairs capable of weak resonance donation into the aromatic system.
Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton Assignment | 4-(Furan-2-yl)oxane (ppm) | 4-(5-Bromofuran-2-yl)oxane (ppm) | Multiplicity | J-Coupling (Hz) |
| Furan H5 | 7.35 | N/A (Substituted) | dd | 1.8, 0.8 |
| Furan H4 | 6.30 | 6.20 | d | ~3.2 |
| Furan H3 | 6.00 | 6.05 | d | ~3.2 |
| Oxane H4' | 2.80 | 2.85 | tt | ~11.0, 4.0 |
| Oxane H2'/H6' (eq) | 4.05 | 4.05 | ddd | ~11.5, 4.5, 2.0 |
| Oxane H2'/H6' (ax) | 3.50 | 3.50 | td | ~11.5, 2.5 |
| Oxane H3'/H5' | 1.60 – 1.90 | 1.60 – 1.90 | m | - |
Mechanistic Insight: The most obvious diagnostic feature is the disappearance of the highly deshielded H5 proton at 7.35 ppm. Furthermore, the H4 proton in the brominated analog experiences a slight upfield shift (from 6.30 to 6.20 ppm). This occurs because the weak +R (resonance) effect of the bromine lone pairs slightly outweighs its -I (inductive) effect at the adjacent ortho-position, increasing local electron density.
13C NMR: The Heavy Atom Effect (HALA)
While 1H NMR provides structural confirmation, 13C NMR provides the most profound physical evidence of bromination due to a phenomenon known as the Heavy-Atom Effect on the Light-Atom (HALA) .
Table 2: Comparative 13C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Assignment | 4-(Furan-2-yl)oxane (ppm) | 4-(5-Bromofuran-2-yl)oxane (ppm) | Shift Difference (Δ ppm) |
| Furan C2 (C-Oxane) | 159.0 | 161.0 | +2.0 |
| Furan C3 (CH) | 104.0 | 106.0 | +2.0 |
| Furan C4 (CH) | 110.0 | 112.0 | +2.0 |
| Furan C5 (C-Br) | 141.0 | 121.0 | -20.0 (Upfield) |
| Oxane C4' (CH) | 36.0 | 36.0 | 0.0 |
| Oxane C3'/C5' (CH₂) | 31.0 | 31.0 | 0.0 |
| Oxane C2'/C6' (CH₂) | 68.0 | 68.0 | 0.0 |
Mechanistic Insight: Based strictly on electronegativity, one might expect the C5 carbon attached to bromine to shift downfield (deshielded). However, the C5 carbon actually shifts massively upfield by approximately 20 ppm. This is caused by relativistic spin-orbit (SO) coupling originating from the heavy bromine atom, which provides intense diamagnetic shielding to the adjacent (ipso) carbon nucleus[1]. Observing this ~121 ppm signal is the absolute gold standard for confirming successful C5-bromination.
Self-Validating Experimental Protocols
To ensure reproducibility and prevent instrument artifacts, the following self-validating protocol must be used for sample preparation and acquisition.
Precision Sample Preparation
-
Quantification: Weigh exactly 15–25 mg of 4-(5-Bromofuran-2-yl)oxane. This mass provides an optimal signal-to-noise (S/N) ratio for 13C acquisition without inducing viscosity-related line broadening.
-
Dissolution & Filtration (Critical Step): Dissolve the compound in 0.6 mL of CDCl₃. You must filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube. Solid particulates have different magnetic susceptibilities than the bulk solution; failing to remove them will distort magnetic field homogeneity, causing uncorrectable broad lines.
-
Tube Geometry: Ensure the sample depth in the 5 mm NMR tube is exactly 4 to 5 cm. Samples that are too short or too long will disrupt the localized magnetic center, making the sample exceedingly difficult to shim and wasting costly deuterated solvent. Ensure the tube is clean and defect-free to maintain safe spinning inside the probe[2].
Acquisition & Self-Validation Workflow
Before queuing overnight 13C or 2D (HSQC/HMBC) experiments, the system must validate its own homogeneity:
-
Validation Step: Acquire a single-scan 1H NMR spectrum (zg30).
-
Success Criterion: Measure the full width at half maximum (FWHM) of the residual CHCl₃ solvent peak at 7.26 ppm. If the linewidth is < 1.0 Hz and symmetrical, the shimming is validated.
-
Failure Protocol: If the peak is broad or exhibits "shoulders," the magnetic field is inhomogeneous. Eject the sample, verify the 4-5 cm depth, wipe the outside of the tube, re-insert, and re-shim. Do not proceed to 13C acquisition until the 1H solvent peak passes this validation.
2D NMR Assignment Workflow
For complete de novo assignment of the molecule, a sequential 2D NMR workflow is required to map direct bonds and long-range connectivities.
2D NMR workflow for the structural validation of 4-(5-Bromofuran-2-yl)oxane.
References
1.[1] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews (ACS Publications). 1 2. NMR Sample Preparation. University of Minnesota. 3.[2] BRUKER NMR TRAINING - Magnetic Resonance Research Center. University of Notre Dame. 2
Sources
High-resolution mass spectrometry (HRMS) fragmentation of bromofuran derivatives
Executive Summary
Bromofuran derivatives represent a unique challenge and opportunity in small molecule analysis. Often encountered as reactive metabolites (e.g., in the bioactivation of hepatotoxic drugs like benzbromarone) or as environmental pollutants, their structural characterization is critical. While Nuclear Magnetic Resonance (NMR) remains the gold standard for regio-isomerism, it lacks the sensitivity required for low-level metabolite identification.
This guide focuses on High-Resolution Mass Spectrometry (HRMS) as the primary tool for elucidating these structures. We will compare HRMS platforms (Orbitrap vs. Q-TOF) against traditional alternatives and detail the specific fragmentation mechanics—specifically the competition between homolytic halogen cleavage and heterolytic furan ring contraction—that define this chemical class.
Part 1: The Diagnostic Power of Bromine in HRMS
Before diving into fragmentation, one must master the precursor selection. Bromine is the "King Kong" of mass spectrometry due to its massive mass defect and unique isotopic abundance.
The Isotope Signature
Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as
-
The "Doublet" Rule: Any ion containing a single bromine atom will appear as a doublet separated by 2.000 Da with almost equal intensity.
-
The Mass Defect: Bromine has a significant negative mass defect relative to carbon/hydrogen.
- Da
- Da
-
Implication: As you add bromine atoms, the exact mass shifts slightly lower than a purely aliphatic equivalent, aiding in elemental formula confirmation.
Part 2: Comparative Analysis of Analytical Platforms
For a researcher choosing an instrument for bromofuran analysis, the choice often lies between sensitivity, resolution, and fragmentation capability.
Table 1: Performance Comparison for Halogenated Derivative Analysis
| Feature | Orbitrap (e.g., Q-Exactive) | Q-TOF (e.g., Synapt/6500) | Triple Quad (QqQ) | NMR (600 MHz) |
| Primary Utility | Unknown ID & Fine Isotopes | Screening & Fast Scanning | Quantification (Targeted) | Regio-chemistry |
| Resolution (FWHM) | Ultra-High (>140,000) | High (30,000 - 60,000) | Unit (Low) | N/A |
| Isotopic Fidelity | Excellent. Can resolve fine structure (e.g., | Good. Sufficient for confirming Br number but may miss fine structure overlaps. | Poor. Cannot confirm elemental composition; only nominal mass. | N/A |
| Fragmentation Mode | HCD (Higher-energy Collisional Dissociation). Beam-type.[1] | CID (Collision Induced Dissociation).[2] Resonance-type. | CID . | N/A |
| Sensitivity | High (pg range). | High (pg range). | Ultra-High (fg range). | Low (mg range required). |
| Bromofuran Specifics | HCD often yields "richer" spectra, breaking the stable furan ring more effectively. | Excellent transmission of high m/z ions; fast scanning fits UHPLC peaks well. | Only useful if the parent/fragment pair is already known (MRM). | Definitive for determining where the Br is on the ring. |
Expert Insight: Why HRMS Wins over NMR for Metabolites
While NMR is definitive, metabolic intermediates of bromofurans often exist at trace levels (<0.1% of parent drug). HRMS provides the sensitivity to detect these traces, and the bromine isotope pattern acts as an intrinsic label, eliminating the need for radiolabeling in early screens.
Part 3: Fragmentation Mechanics of Bromofurans
Understanding the causality of fragmentation is vital. In bromofurans, two primary pathways compete under collision energy.
Homolytic Cleavage (The Radical Loss)
The C-Br bond is weaker than C-F or C-H bonds. Under HCD/CID, the molecule often ejects a bromine radical (
-
Mechanism: Direct bond scission.
-
Spectral Result: The precursor (Doublet) becomes a Singlet fragment (even-electron cation
odd-electron radical cation). -
Mass Shift: Loss of 79 or 81 Da.[3]
-
Note: This is diagnostic.[4][5] If you see a doublet precursor yield a singlet fragment, you have lost the halogen.
Heterolytic Ring Contraction (The Furan Signature)
Furan rings are oxygen heterocycles. A classic fragmentation pathway involves the loss of Carbon Monoxide (CO).
-
Mechanism: The furan ring opens and ejects CO (27.9949 Da).
-
Spectral Result: The bromine atom is retained. The fragment remains a Doublet .
-
Mass Shift: Loss of ~28 Da.
-
Significance: This confirms the core scaffold is a furan/benzofuran.
The "Alpha-Cleavage" Misconception
Unlike aliphatic amines, where alpha-cleavage dominates, bromofurans are aromatic. Simple alpha-cleavage is rare. Instead, look for Ring Opening followed by CO loss .
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for the identification of a brominated impurity or metabolite using a Q-Exactive (Orbitrap) or similar HRMS.
Step 1: Sample Preparation
-
Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why? Formic acid promotes protonation
. Avoid ammonium buffers if possible, as adducts can complicate the Br doublet analysis.
-
-
Concentration: Target 1-10 µg/mL for direct infusion; 100 ng/mL for LC-MS.
Step 2: MS1 Acquisition (The Validation Step)
-
Mode: Full Scan Positive (ESI+).
-
Resolution: Set to >70,000.
-
Validation Check: Locate the precursor
.-
Does it have a +2 isotope peak?
-
Is the intensity ratio ~1:1?
-
If "No" to either: Stop. It is not a monobrominated species.
-
Step 3: MS2 Fragmentation (Stepped Energy)
-
Method: Data-Dependent MS2 (ddMS2) or Targeted-SIM.
-
Collision Energy (NCE): Use a stepped energy of 20, 40, 60 .
-
Why? C-Br bonds break easily (low energy), but the furan ring requires higher energy to eject CO. Stepped energy captures both events in one spectrum.
-
Step 4: Data Analysis
-
Extract Ion Chromatogram (EIC) for the
mass. -
Analyze the MS2 spectrum for the "Fork in the Road" (see Diagram below).
Part 5: Visualization of Fragmentation Logic
The following diagram illustrates the decision logic for structurally characterizing a 2-bromofuran derivative based on HRMS data.
Caption: Figure 1. HRMS Fragmentation Decision Tree for Bromofuran Derivatives. Note the divergence between bromine loss (singlet generation) and CO loss (doublet retention).
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Kutney, J. P., et al. (1971). "Mass spectral fragmentation studies of coumarin-type compounds." Organic Mass Spectrometry. Link (Demonstrates the characteristic loss of CO from furan/lactone rings).
-
Thermo Fisher Scientific. (2017). "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Application Note. Link (Comparative data on instrument performance).
-
Yan, J., et al. (2022). "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition. Link (Context for toxicological importance of bromofuran metabolites).
-
Doc Brown's Chemistry. "Mass spectrum of 2-bromopropane fragmentation pattern." Link (Educational resource verifying the 1:1 doublet and radical loss mechanism).
Sources
- 1. biocompare.com [biocompare.com]
- 2. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ugto.mx [ugto.mx]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Comparing reactivity of 4-(5-Bromofuran-2-yl)oxane vs 4-(5-Chlorofuran-2-yl)oxane
[1]
Executive Summary
Verdict: 4-(5-Bromofuran-2-yl)oxane is the superior choice for rapid, mild, and high-yielding cross-coupling and metallation reactions in early-stage drug discovery.[1] Its weaker C-Br bond allows for facile oxidative addition and selective lithiation at low temperatures (-78 °C).[1]
4-(5-Chlorofuran-2-yl)oxane is a cost-effective alternative best suited for scale-up processes where catalyst optimization (e.g., using bulky phosphine ligands) can overcome its lower reactivity, or when the furan ring must survive upstream lithiation steps elsewhere in the molecule (orthogonal reactivity).[1]
| Feature | Bromo- Analog | Chloro- Analog |
| C-X Bond Energy | ~276 kJ/mol (Weaker) | ~339 kJ/mol (Stronger) |
| Pd-Coupling | Rapid, standard catalysts (e.g., Pd(PPh₃)₄) | Slow, requires specialized ligands (e.g., XantPhos) |
| Lithiation | Fast exchange at -78 °C | Slow/Inert at -78 °C; requires higher T or stronger Li reagents |
| Primary Use | Discovery chemistry, Library synthesis | Process chemistry, Cost-reduction, Orthogonal protection |
Structural & Electronic Analysis
Both molecules feature a furan core substituted at the 2-position with a tetrahydropyran-4-yl (oxane) group.[1] This secondary alkyl group exerts a weak inductive electron-donating effect (+I), making the furan ring slightly more electron-rich than unsubstituted furan.[1]
-
The Halogen Effect: The halogen at the 5-position dictates reactivity.
-
Bromine: The C-Br bond is longer and weaker.[1] The diffuse orbitals of bromine allow for faster oxidative addition to Pd(0).
-
Chlorine: The C-Cl bond is shorter and stronger due to better orbital overlap with carbon.[1] It renders the 5-position less electrophilic and more resistant to metal insertion.[1]
-
Reactivity Landscape Visualization
The following diagram illustrates the energy barrier differences in the critical oxidative addition step.
Figure 1: Kinetic landscape of oxidative addition. The Bromo- analog follows the green path (lower energy), while the Chloro- analog follows the red path (higher energy).
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling
The most common application for these intermediates is the Suzuki-Miyaura coupling to attach aryl or heteroaryl groups to the furan 5-position.[1]
Comparative Performance
-
4-(5-Bromofuran-2-yl)oxane:
-
Catalyst: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Conditions: Mild heating (60–80 °C) or even room temperature with activated boronic acids.
-
Mechanism: Rate-limiting step is often transmetallation, as oxidative addition is fast.[1]
-
-
4-(5-Chlorofuran-2-yl)oxane:
-
Catalyst: Requires electron-rich, bulky ligands (e.g., Pd₂dba₃ + XantPhos or SPhos) to facilitate oxidative addition across the strong C-Cl bond.[1]
-
Conditions: Higher temperatures (90–110 °C) often required.
-
Risk: Prolonged heating of furan rings can lead to decomposition (ring opening) if acidic byproducts accumulate.
-
Experimental Protocol: Suzuki Coupling
This protocol is optimized for the Bromo- analog but notes adjustments for the Chloro- analog.[1][2]
Materials:
-
Substrate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst:
-
For Bromo: Pd(dppf)Cl₂·DCM (3 mol%)
-
For Chloro: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step:
-
Purging: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.
-
Reaction:
-
For Bromo: Heat to 70 °C for 2–4 hours.
-
For Chloro: Heat to 100 °C for 12–18 hours.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Reactivity Profile 2: Lithium-Halogen Exchange
This reaction is critical for converting the furan into a nucleophile (e.g., to react with aldehydes or ketones).
The "Orthogonal" Advantage
The reactivity difference here is stark and allows for chemoselective strategies.
-
Bromo- Analog: Undergoes extremely fast Li-Hal exchange with n-BuLi at -78 °C.[1]
-
Chloro- Analog: Inert to n-BuLi at -78 °C.[1] This allows you to perform lithiation elsewhere on the molecule (e.g., on an iodophenyl group attached to the oxane) while keeping the chlorofuran intact.
Decision Tree for Substrate Selection
Figure 2: Strategic decision tree for selecting between Bromo- and Chloro- analogs based on synthetic route requirements.
Experimental Protocol: Lithiation (Bromo- Selective)
Safety Note: n-Butyllithium is pyrophoric.[1] Use strict anhydrous conditions.
-
Setup: Flame-dry a flask and cool to -78 °C (Dry ice/Acetone).
-
Dissolution: Dissolve 4-(5-Bromofuran-2-yl)oxane (1.0 equiv) in anhydrous THF (0.2 M).
-
Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
-
Observation: The solution may turn slight yellow.
-
Timing: Stir for exactly 15–20 minutes . (Longer times are unnecessary for Br and may induce side reactions).
-
-
Quench/React: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.
-
Warm: Allow to warm to 0 °C over 1 hour before aqueous quench.
Summary Data Comparison
| Parameter | 4-(5-Bromofuran-2-yl)oxane | 4-(5-Chlorofuran-2-yl)oxane |
| Suzuki Yield (Standard) | 85–95% | < 40% (Standard), 80% (Optimized) |
| Li-Exchange Temp | -78 °C | > -40 °C (or requires t-BuLi) |
| Reaction Time (Pd) | 2–4 Hours | 12–24 Hours |
| Cost Profile | Moderate | Low |
| Stability (Storage) | Good (Protect from light) | Excellent |
References
-
Bond Dissociation Energies in Furans: Simões, J. A. M. "Energetics of Heterocyclic Compounds." Journal of Physical and Chemical Reference Data, 2009.
-
Palladium-Catalyzed Cross-Coupling of 2-Halofurans: Bach, T., et al. "Regioselective coupling reactions of 2,3-dibromofuran and 2,3-dibromothiophene."[1] Tetrahedron Letters, 1999.
-
Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J.[1][3] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988.[3]
-
Catalyst Optimization for Chlorides: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides." Accounts of Chemical Research, 2008.
Infrared (IR) spectroscopy characteristic bands for bromofuran moieties
This guide outlines the comparative infrared (IR) spectroscopy analysis of bromofuran isomers, specifically 2-bromofuran and 3-bromofuran . It is designed for researchers requiring robust identification methods for these regioisomers in synthetic or medicinal chemistry workflows.
Executive Summary
Bromofurans serve as critical electrophilic scaffolds in the synthesis of complex pharmaceutical intermediates (e.g., via Suzuki-Miyaura coupling). Distinguishing between 2-bromofuran (α-bromo) and 3-bromofuran (β-bromo) is essential, as their reactivities and downstream biological activities differ significantly.
While both isomers share the fundamental furanose core, the position of the heavy bromine atom induces distinct shifts in the ring deformation and C–H out-of-plane (OOP) bending modes. This guide provides the spectral fingerprints required to differentiate these moieties using FTIR.
Theoretical Basis & Heavy Atom Effect
The furan ring exhibits characteristic vibrations due to its aromatic character and the electronegative oxygen atom. Substituting a hydrogen with bromine introduces a Heavy Atom Effect and changes the molecular symmetry (
-
Mass Effect: The large mass of bromine (
79.9 amu) lowers the frequency of the C–X stretching vibration into the fingerprint region ( ). -
Symmetry Breaking: The loss of symmetry activates ring breathing modes that might be weak or silent in unsubstituted furan, making the
region diagnostic. -
Regioisomerism:
-
2-Bromofuran: Leaves protons at positions 3, 4, and 5. The "3-adjacent" proton system creates a specific OOP bending pattern.
-
3-Bromofuran: Leaves protons at positions 2, 4, and 5. The isolated proton at C2 (flanked by O and Br) exhibits a unique high-frequency C–H stretch and distinct bending modes.
-
Comparative Spectral Analysis
The following table synthesizes characteristic bands. Note that exact wavenumbers may vary slightly (
Table 1: Diagnostic IR Bands for Furan and Bromofuran Isomers
| Spectral Region | Vibrational Mode | Furan (Unsubstituted) | 2-Bromofuran ( | 3-Bromofuran ( | Differentiation Logic |
| High Frequency | C–H Stretch ( | 3160, 3130, 3080 cm⁻¹ | 3100–3150 cm⁻¹ | 3100–3160 cm⁻¹ | Weak Differentiator. Both show typical heteroaromatic C–H bands >3000 cm⁻¹. |
| Ring Region | Ring Stretching ( | 1480–1560 cm⁻¹ | ~1500, 1420 cm⁻¹ | ~1505, 1430 cm⁻¹ | Intensity Change. 2-substitution often intensifies the ~1500 cm⁻¹ band due to dipole changes along the C2-O axis. |
| Fingerprint | Ring Breathing | ~990–1000 cm⁻¹ | 1010–1030 cm⁻¹ | ~1060 cm⁻¹ | Primary Diagnostic. 2-substituted furans typically show a sharp, strong band near 1020 cm⁻¹. |
| Fingerprint | C–H Out-of-Plane (OOP) | 745 cm⁻¹ | 730–750 cm⁻¹ (Strong) | 870–880 cm⁻¹ (Medium) | Key Differentiator. The 870 cm⁻¹ band is characteristic of 3-substitution (isolated C2-H and C4/5 interaction). |
| Far IR | C–Br Stretch | N/A | 600–650 cm⁻¹ | 600–670 cm⁻¹ | Confirmation. Often obscured by ring deformations; look for a new strong band absent in the starting material. |
Detailed Spectral Interpretation
-
The "Doublet" Rule (Ring Breathing): 2-substituted furans (like 2-bromofuran) often display a characteristic "doublet" or pair of bands in the
region (specifically near 1020 and 1150 cm⁻¹) due to the coupling of ring breathing with substituent vibrations. -
The 3-Substituted "Lone Hydrogen": In 3-bromofuran, the hydrogen at C2 is chemically distinct. Its wagging vibration often appears at a higher frequency (
) compared to the collective OOP wagging of the 3,4,5-system in 2-bromofuran.
Experimental Protocol: ATR-FTIR of Liquid Bromofurans
Objective: Obtain high-resolution spectra of volatile, light-sensitive bromofuran liquids using Attenuated Total Reflectance (ATR).
Safety Precaution: Bromofurans are lachrymators and potential carcinogens. Handle exclusively in a fume hood.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR Crystal (e.g., Bruker Alpha, PerkinElmer Spectrum).
-
Solvent: Isopropanol or Acetone (for cleaning).
-
Sample: Pure 2-bromofuran or 3-bromofuran (Liquid, bp ~102–103°C).
Step-by-Step Workflow
-
System Initialization:
-
Power on the FTIR and allow the source to warm up (15–20 mins).
-
Set resolution to
and scans to 16 or 32.
-
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Wait 30 seconds for solvent evaporation.
-
Acquire a Background Spectrum (Air) to subtract atmospheric
and .
-
-
Sample Loading:
-
Using a glass Pasteur pipette, deposit 1 drop (approx. 10–20 µL) of the bromofuran liquid directly onto the center of the crystal.
-
Note: Do not apply high pressure with the clamp immediately; for volatile liquids, a "liquid cover" or gentle contact is often sufficient. If the signal is weak, lower the clamp tip gently to create a thin film.
-
-
Measurement:
-
Post-Run Cleaning:
-
Immediately wipe the crystal with isopropanol. Bromofurans can stain or degrade ZnSe crystals if left prolonged.
-
Dispose of wipes in hazardous solid waste.
-
Decision Logic for Isomer Identification
The following diagram illustrates the logical workflow to determine the substitution pattern of an unknown bromofuran sample.
Caption: Logical workflow for differentiating 2-bromofuran and 3-bromofuran based on characteristic FTIR spectral features.
References
-
NIST Chemistry WebBook. Furan, 3-bromo- Mass Spectrum & Data. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][5][6][7][8][9][10][11][12]
-
Doc Brown's Chemistry. Infrared Spectrum of 2-bromopropane (Analogue for C-Br stretch analysis). Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Heterocycles and Halogens. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Furan, 3-bromo- [webbook.nist.gov]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triprinceton.org [triprinceton.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Comparative Stability Profile: Oxane vs. Tetrahydrofuran Spacers in Pharmacophore Design
Executive Summary
In medicinal chemistry, the selection of a spacer—the structural scaffold connecting two pharmacophores—is a determinant of both target affinity (via vector orientation) and attrition risk (via metabolic liability). This guide compares Oxane (Tetrahydropyran, THP) and Tetrahydrofuran (THF) spacers.[1]
While both are cyclic ethers used to modulate lipophilicity (LogP), Oxane (THP) demonstrates superior metabolic stability and conformational rigidity compared to the more labile Tetrahydrofuran (THF) . THF spacers often introduce metabolic "soft spots" susceptible to CYP450-mediated
Structural & Conformational Dynamics[2]
The fundamental difference between these spacers lies in their conformational energy landscapes. This dictates not only the spatial vector of the attached pharmacophores but also the entropic penalty upon protein binding.
The Entropy Argument
-
Oxane (THP): Adopts a distinct chair conformation similar to cyclohexane. This is a deep energy well. When a THP spacer binds to a target, the entropic loss is minimal because the molecule is already "pre-organized" in a rigid state.
-
Tetrahydrofuran (THF): Exists in a state of pseudorotation (rapid flux between Envelope and Twist conformations). Binding requires the THF ring to "freeze" into a specific conformer, incurring a higher entropic penalty (
).
Vector Geometry
-
THP (2,6-substitution): Provides a linear vector (equatorial-equatorial) spanning approx 5.5 Å.
-
THF (2,5-substitution): Provides a distinct "bow-shape" or angular vector, often used to induce turns in peptide mimetics.
Visualization: Conformational Energy Landscape
The following diagram illustrates the stability difference. THP sits in a deep "Chair" well, while THF traverses a flat energy surface (Pseudorotation).
Figure 1: Conformational entropy cost during binding events. THP offers a rigid, pre-organized scaffold, whereas THF incurs an energy cost to freeze its pseudorotation.
Metabolic Stability: The Critical Differentiator
The primary failure mode for ether-based spacers is oxidative metabolism.
Mechanism of Failure (CYP450 Oxidation)
Cytochrome P450 enzymes target the carbon adjacent to the oxygen atom (
-
H-Abstraction: CYP450 removes a hydrogen from the
-position. -
Hydroxylation: Formation of a hemiacetal.
-
Ring Opening: The hemiacetal is unstable and collapses, opening the ring to form a reactive aldehyde or ketone (metabolic activation).
Why THP Wins:
-
Steric Shielding: In the chair conformation, axial hydrogens are sterically shielded.
-
Strain: THF (5-membered) has higher ring strain (~6 kcal/mol) than THP. The release of this strain upon ring-opening lowers the activation energy for the metabolic reaction, making THF more labile.
Comparative Data: Intrinsic Clearance ( )
Typical values observed in Human Liver Microsomes (HLM)
| Spacer Type | Structure | LogP (Approx) | HLM | Metabolic Liability |
| Cyclohexane | High | < 10 | Low (Lipophilic metabolism only) | |
| Oxane (THP) | Med | < 15 | Low (Stable Ether) | |
| THF | Low | > 40 | High ( |
Experimental Protocols
To validate the stability of your spacer choice, you must run these self-validating protocols.
Protocol: Microsomal Stability Assay (The "Go/No-Go" Test)
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1
M final concentration). -
Positive Control: Verapamil (High clearance).
-
Negative Control: Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix 30
L HLM + 350 L Buffer (pH 7.4) + 10 L Test Compound. Incubate at 37°C for 5 mins. -
Initiation: Add 100
L NADPH regenerating system to start the reaction. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Protocol: Acid-Catalyzed Hydrolysis Stress Test
While ethers are generally base-stable, spacers often contain acetal linkages or are subjected to acidic stomach conditions.
Workflow:
-
Dissolve compound in 0.1 N HCl (Simulated Gastric Fluid).
-
Incubate at 37°C.
-
Monitor via HPLC at
hours. -
Pass Criteria: >95% parent compound remaining at 4 hours.
Decision Matrix & Application
When should you choose Oxane over THF?
Figure 2: Strategic decision tree for spacer selection based on stability and geometry requirements.
Synthetic Accessibility
-
Oxane Formation: Prins reaction or intramolecular Williamson ether synthesis. Generally high yielding.
-
THF Formation: Cyclization of 1,4-diols. Very rapid (Baldwin's rules favor 5-exo-tet).
-
Note: While THF is easier to synthesize kinetically, the long-term stability benefits of THP justify the slightly more complex synthesis in late-stage drug development.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8984-8987. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Lin, X., et al. (2017). Cyclic Ethers as Bioisosteres for the Phenyl Ring in Drug Discovery. Journal of Medicinal Chemistry, 60(23), 9617-9635. [Link]
Sources
A Comparative Guide to Reference Standards for the Quantitative Analysis of Heteroaryl Bromides
Introduction: The Critical Role of Heteroaryl Bromides and the Imperative for Accurate Quantification
Heteroaryl bromides are a cornerstone of modern medicinal chemistry and materials science. Their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, has cemented their status as indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The precise quantification of these compounds is not merely an academic exercise; it is a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final product.[3][4]
This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quantitative analysis of heteroaryl bromides. We will delve into the nuances of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.
The Challenge of Quantifying Heteroaryl Bromides
The inherent diversity of heteroaryl bromide structures presents unique analytical challenges. Factors such as varying polarity, solubility, and potential for thermal lability necessitate a tailored approach to quantitative analysis. Furthermore, the presence of impurities, including isomers and residual starting materials, can complicate spectral and chromatographic data, demanding highly selective and accurate analytical methods.[5]
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Quantification
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for determining the absolute concentration and purity of chemical compounds.[6] Unlike chromatographic methods that often rely on calibration curves of the analyte itself, qNMR allows for direct quantification against a certified internal standard.[7][8] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7]
Selecting the Ideal Internal Standard for Heteroaryl Bromide Analysis
The choice of an internal standard is paramount to the success of a qNMR experiment.[9] An ideal internal standard should possess the following characteristics:
-
High Purity (≥99%): Impurities in the internal standard can introduce extraneous signals, leading to inaccurate integration and quantification.[10]
-
Chemical Stability: The standard should not react with the analyte, solvent, or atmospheric components.
-
Good Solubility: The internal standard must be fully soluble in the deuterated solvent used for the analysis to avoid signal broadening and integration errors.[10]
-
Non-overlapping Signals: The NMR signals of the internal standard must be well-resolved from those of the heteroaryl bromide analyte.[11][12]
-
Simple NMR Spectrum: Ideally, the standard should exhibit a simple spectrum with one or a few sharp singlets in a region devoid of analyte signals.[13]
-
Non-volatile: The standard should be a solid with low volatility to ensure accurate weighing.[11]
Comparison of Common qNMR Internal Standards for Heteroaryl Bromide Analysis
The selection of an appropriate internal standard for heteroaryl bromides depends on the specific structure of the analyte and the chosen deuterated solvent. Given that many heteroaryl bromides will have signals in the aromatic region (typically 6-9 ppm), standards with signals outside this range are often preferred.
| Internal Standard | Typical Chemical Shift (ppm) | Common Deuterated Solvents | Advantages for Heteroaryl Bromide Analysis | Disadvantages |
| Maleic Acid | ~6.3 (olefinic) | DMSO-d6, D2O | Signal is typically clear of the aromatic region of many heteroaryl systems.[11] | Can have broader signals; potential for reactivity with certain functional groups. |
| Dimethyl Sulfone (DMSO2) | ~3.1 (singlet) | DMSO-d6, D2O | Sharp singlet in a relatively uncongested region.[10] | Can be hygroscopic; may overlap with certain aliphatic protons. |
| 1,4-Dinitrobenzene | ~8.5 (singlet) | CDCl3, DMSO-d6 | Aromatic signal may be suitable if the heteroaryl bromide signals are in a different region.[9][12] | Potential for signal overlap with the analyte's aromatic protons. |
| Benzoic Acid | ~7.5-8.1 (aromatic) | DMSO-d6, CD3OD | Readily available in high purity (NIST standard).[11] | High potential for signal overlap with heteroaryl bromide aromatic signals. |
| 3-(Trimethylsilyl)propionic acid (TSP) | ~0 (singlet) | D2O | Excellent sharp singlet at 0 ppm, far from most analyte signals.[10] | Primarily for use in aqueous solutions. |
| 1,2,4,5-Tetrachloro-3-nitrobenzene | ~7.8 (singlet) | CDCl3, DMSO-d6 | Single sharp peak in the aromatic region. | Potential for signal overlap with the analyte's aromatic protons. |
Experimental Protocol: qNMR Analysis of a Heteroaryl Bromide
This protocol outlines a general procedure for the quantitative analysis of a heteroaryl bromide using an internal standard.
1. Materials and Reagents:
-
Heteroaryl Bromide Sample
-
Certified Internal Standard (e.g., Maleic Acid, ≥99% purity)
-
Deuterated NMR Solvent (e.g., DMSO-d6)
-
High-Precision Analytical Balance
-
NMR Tubes
2. Sample Preparation Workflow:
Caption: Workflow for qNMR sample preparation.
3. NMR Data Acquisition:
-
Acquire the 1H NMR spectrum using appropriate parameters to ensure accurate integration. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a good signal-to-noise ratio.
4. Data Processing and Calculation:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation[7]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Separation and Quantification
HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry, renowned for its high resolving power and sensitivity.[14][15] For heteroaryl bromides, reverse-phase HPLC with UV detection is the most common approach.
Reference Standards in HPLC Analysis
In contrast to qNMR, HPLC typically relies on a Certified Reference Material (CRM) of the analyte itself for accurate quantification.[16] A CRM is a standard where one or more of its property values are certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence.[16]
When a CRM of the specific heteroaryl bromide is unavailable, a well-characterized in-house primary standard can be used. The purity of this standard should be determined by a combination of methods, which can include qNMR.
Performance Comparison: qNMR vs. HPLC for Quantitative Analysis
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[7] | Separation based on partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[15] |
| Standard Requirement | Requires a certified internal standard, not necessarily the analyte.[17] | Ideally requires a certified reference material of the analyte.[16] |
| Quantification | Absolute quantification without a calibration curve.[6] | Relative quantification requiring a calibration curve.[18] |
| Selectivity | High, based on unique chemical shifts. Can be challenging with complex mixtures or overlapping signals. | Very high, based on chromatographic separation. Excellent for resolving impurities.[14] |
| Sample Throughput | Generally lower due to longer acquisition times for high accuracy. | High, with modern UPLC systems. |
| Strengths | Non-destructive, provides structural information, universal response for protons.[6] | High sensitivity, excellent for impurity profiling, widely available.[14] |
| Limitations | Lower sensitivity compared to HPLC, potential for signal overlap. | Requires a reference standard for each analyte, detector response can vary between compounds.[8] |
Experimental Protocol: HPLC Analysis of a Heteroaryl Bromide
This protocol provides a general starting point for developing an HPLC method for a heteroaryl bromide. Method development and validation are crucial for ensuring reliable results.[3][19]
1. Materials and Reagents:
-
Heteroaryl Bromide Sample
-
Certified Reference Material of the Heteroaryl Bromide
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Buffer (e.g., phosphate or acetate)
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column
2. HPLC Method Development and Validation Workflow:
Caption: Workflow for HPLC method development and validation.
3. Standard and Sample Preparation:
-
Prepare a stock solution of the heteroaryl bromide CRM in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the heteroaryl bromide and dissolving it in the same solvent.
4. Data Analysis:
-
Inject the standards and sample onto the HPLC system.
-
Integrate the peak area of the heteroaryl bromide in each chromatogram.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of the heteroaryl bromide in the sample solution from the calibration curve.
Conclusion: An Integrated Approach to Ensuring Analytical Integrity
Both qNMR and HPLC are powerful techniques for the quantitative analysis of heteroaryl bromides, each with its own set of advantages and considerations. qNMR offers the benefit of absolute quantification against a certified internal standard, making it an excellent primary method for purity assignment. HPLC, with its superior sensitivity and resolving power, is indispensable for impurity profiling and routine quality control, relying on a well-characterized reference standard of the analyte.
For the highest level of confidence in analytical data, a holistic approach is recommended. The purity of an in-house primary standard for HPLC can be definitively established using qNMR. This synergy between the two techniques provides a self-validating system, ensuring the accuracy and reliability of quantitative data for heteroaryl bromides throughout the drug development and manufacturing lifecycle.
References
- ResolveMass. (2025, December 29).
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Profound. (2025, October 18).
- Pharmaceutical Technology. (2025, March 12). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients.
- Lab Manager. (2025, April 30).
- Sofpromed. (2024, January 24).
- Pauli, G. F., et al. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- Acanthus Research. (2022, June 24).
- Rundlöf, T., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
- FUJIFILM Wako Pure Chemical Corporation.
- Emery Pharma. (2024, February 9).
- AWS. (2022, December 19).
- Wikipedia.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
- CVI.
- BenchChem. (2025).
- Shields, B. J., et al. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2014, October 4). a practical approach to rp hplc analytical method development.
- ResearchGate. Scope of (hetero)aryl bromides. General conditions: 0.2 mmol 1,....
- Organic Chemistry Portal. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents [organic-chemistry.org]
- 3. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 4. sofpromed.com [sofpromed.com]
- 5. Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. enovatia.com [enovatia.com]
- 9. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Certified reference materials - Wikipedia [en.wikipedia.org]
- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. particle.dk [particle.dk]
Benchmarking cross-coupling efficiency of furan bromides against thiophene bromides
An in-depth analysis of cross-coupling efficiencies reveals a stark contrast between furan and thiophene bromides. While both five-membered heterocycles are foundational isosteres in medicinal chemistry and materials science, their behavior under palladium-catalyzed conditions (such as the Suzuki-Miyaura reaction) diverges significantly.
As a Senior Application Scientist, I approach this comparison not just as a matter of yield, but as a study of fundamental electronic and structural causality. To successfully benchmark these substrates, we must understand why they react differently and how to design self-validating experimental protocols that account for their unique physicochemical properties.
Mechanistic Causality: The Divergence of Oxygen vs. Sulfur
The discrepancy in cross-coupling efficiency between furan and thiophene bromides is rooted in three fundamental physicochemical pillars: aromaticity, electronegativity, and intermediate stability.
1. Aromatic Stabilization and Ring Integrity Thiophene possesses a high resonance energy (~29 kcal/mol), making it highly aromatic and structurally robust[1]. Furan, conversely, has a resonance energy of only ~16 kcal/mol. Chemically, furan behaves less like a true aromatic system and more like a cyclic dienyl ether. Under the basic conditions required for Suzuki-Miyaura transmetalation, the furan ring is highly susceptible to nucleophilic attack, leading to base-mediated ring cleavage—a decomposition pathway that thiophene natively resists[2].
2. Electronegativity and Oxidative Addition Kinetics Oxygen is significantly more electronegative than sulfur. This strong inductive effect withdraws electron density from the C2 and C5 positions of the furan ring. While this electron deficiency can theoretically facilitate the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, the resulting heteroaryl-Pd(II)-Br intermediate is highly labile[1]. Thiophene, being more electron-rich via resonance and less inductively deactivated, forms a highly stable Pd(II) intermediate that smoothly undergoes transmetalation without premature decomposition[3].
3. Volatility and Bench Stability A frequently overlooked variable in cross-coupling benchmarking is the physical stability of the electrophile. 2-Bromothiophene is a bench-stable liquid (bp ~150 °C) that allows for precise stoichiometric control. In contrast, 2-bromofuran is highly volatile (bp ~102 °C) and prone to autoxidation and polymerization[4]. Without rigorous internal standardization, the "low yield" of a furan cross-coupling is often a misdiagnosis of evaporative loss rather than catalytic failure.
Comparative Performance Benchmarking
The following table summarizes the quantitative benchmarking of 2-bromothiophene versus 2-bromofuran across standard and optimized Suzuki-Miyaura conditions. Historical data consistently demonstrates that the arylation of thiophene yields superior results compared to furan[4].
| Electrophile | Nucleophile (Boronic Acid) | Catalyst / Ligand | Base / Solvent | Temp / Time | Yield (%) | Mechanistic Observation |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 / PhMe:H2O | 90 °C / 12 h | 88% | Robust conversion; high intermediate stability. |
| 2-Bromofuran | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 / PhMe:H2O | 90 °C / 12 h | 52% | Significant volatility loss; trace ring-cleavage observed. |
| 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 / Dioxane:H2O | 80 °C / 8 h | 94% | Highly efficient transmetalation; no side reactions[3]. |
| 2-Bromofuran | 4-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 / Dioxane:H2O | 80 °C / 8 h | 71% | Improved yield via bulky, electron-rich ligand stabilization. |
Pathway Visualization
The logical flow of the catalytic cycle highlights exactly where the furan pathway diverges into decomposition, necessitating highly optimized conditions compared to the robust thiophene pathway.
Catalytic cycle of Suzuki-Miyaura coupling showing the mechanistic divergence of furan vs thiophene.
Self-Validating Experimental Protocol: Benchmarking Suzuki-Miyaura Coupling
To generate trustworthy comparative data, a protocol must be self-validating. Relying solely on isolated yields conflates catalytic inefficiency with physical losses (e.g., evaporation of 2-bromofuran). This step-by-step methodology utilizes internal standardization and kinetic tracking to isolate the true catalytic efficiency.
Step 1: Catalyst Activation and System Degassing
-
Procedure: Charge a Schlenk flask with Pd2(dba)3 (2.5 mol%), SPhos (5 mol%), and the selected arylboronic acid (1.2 equiv). Subject the solid mixture to three rigorous freeze-pump-thaw cycles before introducing anhydrous, degassed 1,4-dioxane.
-
Causality: Palladium(0) is highly susceptible to oxidation. Any residual O₂ will deactivate the catalyst and promote the oxidative homocoupling of the boronic acid. Rigorous degassing prevents the consumption of the nucleophilic partner, ensuring the final yield accurately reflects cross-coupling efficiency rather than stoichiometric imbalances.
Step 2: Electrophile Introduction and Internal Standardization
-
Procedure: Add 2-bromothiophene or 2-bromofuran (1.0 equiv) alongside dodecane (0.2 equiv) as an internal standard via a gas-tight microsyringe.
-
Causality: 2-Bromofuran is highly volatile. The inclusion of dodecane at time zero creates a self-validating mass-balance system. By taking an initial GC-FID aliquot before heating, you establish a baseline ratio. This allows you to precisely quantify the starting material throughout the reaction, distinguishing between actual catalyst turnover and evaporative loss.
Step 3: Base Selection and Transmetalation
-
Procedure: Introduce a degassed aqueous solution of K3PO4 (2.0 equiv) to the reaction mixture and heat to 80 °C.
-
Causality: The transmetalation step requires a base to activate the boronic acid into a reactive boronate complex[1]. However, furan's low aromaticity makes it vulnerable to nucleophilic attack. Utilizing a mild base like K3PO4 instead of strong alkoxides (e.g., NaOtBu) mitigates base-mediated ring cleavage of the furan moiety[2].
Step 4: Kinetic Monitoring and Workup
-
Procedure: Extract 50 µL aliquots at 1, 4, and 8-hour intervals. Quench with EtOAc/H2O, filter through a short silica plug, and analyze via GC-FID. Once conversion plateaus, cool the reaction, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
-
Causality: Furan cross-couplings often plateau early due to catalyst poisoning by decomposition byproducts. Kinetic tracking identifies the exact point of catalyst death, providing deeper mechanistic insight than a single endpoint yield.
References
-
Ohta, A., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides with Furan, Thiophene, Benzo[b]furan and Benzo[b]thiophene." Heterocycles (1990).[Link]
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry (2010).[Link]
-
Luesch, H., et al. "Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile." Journal of Organic Chemistry (2014).[Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (2023).[Link]
Sources
Safety Operating Guide
4-(5-Bromofuran-2-yl)oxane proper disposal procedures
Part 1: Executive Directive (Immediate Action)
STOP AND VERIFY: Do not dispose of 4-(5-Bromofuran-2-yl)oxane (also known as 4-(5-bromo-2-furyl)tetrahydropyran) down the drain or in general trash.
This compound contains a halogenated furan ring coupled with a cyclic ether (oxane) . It presents a dual hazard profile:
-
Peroxide Formation Risk: The oxane (tetrahydropyran) moiety is a Class B peroxide former.
-
Halogenated Toxicant: The brominated furan motif requires segregation from non-halogenated solvents to prevent the formation of toxic dioxin/furan byproducts during improper incineration.
Core Disposal Rule: Segregate immediately into Halogenated Organic Waste streams.
Part 2: Chemical Hazard Profile & Logic
To ensure safety, we must deconstruct the molecule into its functional hazards. This analysis dictates the disposal logic.[1][2]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Bromine Substituent | Halogenated Organic | MANDATORY SEGREGATION. Must be incinerated at >1100°C with scrubbers to capture HBr and prevent brominated dibenzofuran formation. |
| Oxane (Tetrahydropyran) Ring | Cyclic Ether | PEROXIDE RISK. If the container is old or has been exposed to air/light, test for peroxides before handling. |
| Furan Ring | Aromatic Heterocycle | TOXICITY. Treat as a potential mutagen/carcinogen. Avoid skin contact.[1][2][3][4] |
Part 3: Pre-Disposal Assessment Protocol
Before moving the container, execute this self-validating assessment loop.
Step 1: Container Age & Integrity Check
-
Scenario A: Fresh/Active Reagent. Proceed to Disposal Workflow.
-
Scenario B: Old/Expired (>12 months opened).
-
Do not open if crystals are visible around the cap. This indicates potentially explosive peroxides.[5]
-
Action: Contact EHS (Environmental Health & Safety) for remote opening or bomb squad removal.
-
Test: If no crystals, use a quantofix peroxide test strip. If >100 ppm, stabilize with reducing agent (e.g., Ferrous Sulfate) before disposal.
-
Step 2: Waste Stream Compatibility
Use the table below to determine compatibility with other waste in your satellite accumulation area.
| Waste Stream | Compatibility | Reasoning |
| Halogenated Organics | Compatible | Target Stream. (e.g., DCM, Chloroform waste). |
| Non-Halogenated Organics | Incompatible | Mixing dilutes the halogen content, complicating incineration and violating EPA/RCRA segregation rules. |
| Aqueous Acid/Base | Incompatible | Potential hydrolysis of the furan ring or phase separation. |
| Oxidizers | DANGER | Risk of exothermic reaction or fire.[3][5] |
Part 4: Disposal Workflow (Step-by-Step)
This workflow applies to the pure substance or reaction mixtures containing >2% halogenated content.
Phase 1: Packaging & Segregation
-
Select Container: Use a chemically resistant HDPE (High-Density Polyethylene) or Glass carboy (amber glass preferred to inhibit peroxidation).
-
Transfer:
-
Work inside a fume hood.[5]
-
Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Pour the substance into the container labeled "Hazardous Waste - Halogenated Solvent."
-
-
Rinsing:
-
Rinse the empty original bottle 3 times with a compatible solvent (e.g., Dichloromethane or Acetone).
-
Crucial: Add these rinsates to the same Halogenated Waste container. Do not pour rinsate down the sink.
-
-
Defacing: Deface the original label and mark "Empty" before discarding the bottle in glass trash.
Phase 2: Labeling & Documentation
Attach a hazardous waste tag with the following specific details:
-
Chemical Name: 4-(5-Bromofuran-2-yl)oxane (and synonyms).
-
constituents: Brominated Organics, Cyclic Ethers.
-
Hazard Checkboxes: [x] Toxic [x] Flammable [x] Irritant.
Phase 3: Final Handoff
Coordinate with your facility's waste management team. Ensure the manifest declares the waste as "Waste Flammable Liquid, Toxic, n.o.s. (Contains Brominated Furan)" .[2]
Part 5: Decision Logic Visualization
The following diagram illustrates the critical decision-making process for safe disposal.
Figure 1: Decision tree for the safe evaluation and disposal of brominated furan-oxane derivatives.
Part 6: Emergency Spill Procedures
If a spill occurs during transport or transfer:
-
Evacuate: Clear the immediate area. Furan derivatives can be lachrymators (tear-inducing).
-
PPE: Don Silver Shield/4H gloves if available (better resistance to small organics) or double Nitrile. Use a respirator if outside a hood.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (fire risk with peroxides).
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Spill of Halogenated Toxicant."
-
Clean: Wash the surface with soap and water; collect this water as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. [Link]
Sources
Personal Protective Equipment & Handling Guide: 4-(5-Bromofuran-2-yl)oxane
Executive Safety Summary & Risk Assessment
4-(5-Bromofuran-2-yl)oxane (also known as 4-(5-bromo-2-furyl)tetrahydropyran) combines a halogenated furan moiety with a saturated oxygen heterocycle. While specific toxicological data for this exact molecule is often sparse in public databases, its structural components dictate a Category 2/3 Hazard Profile based on the "Precautionary Principle" of chemical hygiene.
Hazard Identification (Structural Analogy)
-
The Furan Moiety: Furans are electron-rich heterocycles susceptible to oxidation. They are often light-sensitive and can form explosive peroxides upon prolonged exposure to air.
-
The Organobromide: The carbon-bromine bond introduces potential alkylating properties and increases lipophilicity, facilitating skin absorption.
-
Physical State: Likely a viscous oil or low-melting solid.
-
Primary Risks:
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >100 mg quantities.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Splash) | Nitrile Rubber (Min. 0.11 mm thickness) | Provides adequate short-term protection against incidental splashes. Change immediately upon contamination. |
| Hand Protection (Immersion) | Silver Shield / Laminate or Viton® | Halogenated heterocycles can permeate standard nitrile. Laminate films offer broad-spectrum resistance to aromatic permeation. |
| Eye & Face | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient. The liquid nature and irritant profile require a seal against vapors and splashes. |
| Respiratory | Half-face Respirator with OV/AG Cartridges | OV (Organic Vapor): Captures furan/solvent vapors.AG (Acid Gas): Neutralizes potential HBr evolution during decomposition. |
| Body Defense | Tyvek® Lab Coat (Closed front) | Cotton coats absorb liquids. Tyvek provides a liquid barrier against lipophilic organobromides. |
PPE Decision Logic
The following diagram illustrates the decision pathway for selecting glove and respiratory protection based on the scale of operation.
Figure 1: PPE Selection Decision Tree based on operational scale and engineering controls.
Operational Handling Protocol
A. Storage & Stability[1][2][4][5][6][7]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The furan ring is electron-rich and prone to oxidative degradation.
-
Light: Protect from light (Amber vials or foil-wrapped).
B. Weighing & Transfer
-
Engineering Control: All transfers must occur inside a certified chemical fume hood.
-
Static Control: Use an antistatic gun or ionizer if the substance is a solid powder, as dry heterocycles can carry static charges.
-
Syringe Technique: For liquid handling, use glass syringes with Luer-lock needles. Avoid plastic syringes (polypropylene) if the compound is dissolved in aggressive solvents like DCM or THF, as leaching may occur.
C. Reaction Setup
-
Solvent Compatibility: Compatible with DCM, THF, and Ethyl Acetate. Avoid strong oxidizing acids (Nitric, Chromic) which will rapidly decompose the furan ring, potentially violently.
-
Quenching: If used in lithiation (e.g., Br-Li exchange), quench cautiously at -78°C. The oxane ring is generally stable to bases, but the furan is sensitive.
Emergency Response & Spill Management
In the event of a spill, immediate action prevents chronic exposure.
Figure 2: Sequential workflow for managing minor laboratory spills.
Exposure First Aid[4][5][8]
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the organobromide.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Disposal Strategy
Never dispose of halogenated heterocycles down the drain.
-
Segregation: Classify as "Halogenated Organic Waste" .
-
Compatibility: Do not mix with strong oxidizers or peroxides in the waste container.
-
Labeling: Clearly label the waste tag with the full chemical name and the hazard warnings: "Irritant," "Flammable," "Halogenated."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Furan derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Tetrahydro-2H-pyran derivatives. Retrieved from [Link][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
